2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide
Description
General Background on Amide Chemistry and its Significance in Organic Synthesis
Amides are a crucial class of organic compounds characterized by a carbonyl group bonded to a nitrogen atom. chemistrylearner.com This functional group, often referred to as a peptide bond in biological contexts, is fundamental to the structure of proteins. solubilityofthings.com In the realm of technology and materials science, amides form the backbone of important polymers like nylon and Kevlar. wikipedia.org
The synthesis of amides is a cornerstone of organic chemistry, with numerous methods developed for their formation. A common approach involves the reaction of a carboxylic acid or its derivative, such as an acyl chloride, with an amine. mit.edu Dehydrating agents are also frequently employed to facilitate the condensation of carboxylic acids and amines. masterorganicchemistry.com The stability of the amide bond is a key feature, making these compounds robust yet susceptible to cleavage under specific enzymatic or chemical conditions. nih.gov
Structural Elucidation and Nomenclature of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide
The systematic IUPAC name for the compound is this compound. This name provides a clear description of its molecular structure. The "butanamide" suffix indicates a four-carbon chain with an amide functional group. The substituents on this backbone are a bromine atom at the second carbon and a methyl group at the third carbon. The "N-(2-methylcyclohexyl)" prefix specifies that a 2-methylcyclohexyl group is attached to the nitrogen atom of the amide. wikipedia.orglibretexts.org
| Component | Description |
|---|---|
| Butanamide Backbone | A four-carbon chain with a carbonyl group and a nitrogen atom. |
| 2-bromo Group | A bromine atom attached to the second carbon of the butanamide chain. |
| 3-methyl Group | A methyl group attached to the third carbon of the butanamide chain. |
| N-(2-methylcyclohexyl) Group | A cyclohexyl ring with a methyl group at the second position, attached to the nitrogen of the amide. |
A critical aspect of this molecule's structure is the presence of multiple stereocenters, which are carbon atoms bonded to four different groups. The existence of these chiral centers means the compound can exist as various stereoisomers. In this compound, there are three such centers:
C2 of the butanamide chain: Bonded to a hydrogen, a bromine, a carbonyl group, and the rest of the carbon chain.
C3 of the butanamide chain: Bonded to a hydrogen, a methyl group, the C2 carbon, and the C4 carbon.
C1 of the cyclohexyl ring: Bonded to the nitrogen, a hydrogen, and two different carbons within the ring.
C2 of the cyclohexyl ring: Bonded to a methyl group, a hydrogen, and two different carbons within the ring.
Due to these four stereocenters, the theoretical number of possible stereoisomers is 2^4, which equals 16. These isomers would exist as pairs of enantiomers and diastereomers.
| Location | Attached Groups |
|---|---|
| C2 (Butanamide) | -H, -Br, -C(=O)NHR, -CH(CH3)CH3 |
| C3 (Butanamide) | -H, -CH3, -CH(Br)C(=O)NHR, -CH3 |
| C1 (Cyclohexyl) | -NHR, -H, -CH(CH3)-, -CH2- |
| C2 (Cyclohexyl) | -CH3, -H, -CH(NHR)-, -CH2- |
Rationale for Academic Investigation into this compound
The academic interest in a molecule like this compound stems from the inherent challenges and opportunities presented by its complex structure.
The synthesis of this compound would be a significant challenge, particularly in achieving stereocontrol. nih.gov The creation of the four stereocenters with a specific, desired configuration would require a sophisticated synthetic strategy. The formation of sterically hindered amides, where bulky groups are attached to the carbonyl carbon or the nitrogen, can be particularly difficult. chimia.ch The 2-methylcyclohexyl group and the substituted butanoyl group both present considerable steric bulk around the amide bond.
The intricate three-dimensional arrangement of atoms in this compound could lead to novel reactivity. The presence of a bromine atom at the alpha position to the carbonyl group makes it a potential site for nucleophilic substitution reactions. The stereochemistry of the adjacent methyl and cyclohexyl groups could influence the accessibility of this site and the stereochemical outcome of such reactions. The activation of the amide bond itself, a challenging but increasingly explored area, could also lead to interesting chemical transformations. nih.gov
The rotational barrier around the C-N amide bond is a well-known feature of amides, leading to the possibility of cis/trans isomerism. researchgate.net In a molecule with significant steric hindrance like this one, the conformational dynamics become even more complex. researchgate.net Computational studies could provide valuable insights into the preferred conformations of the molecule and the energy barriers between them. nih.gov Understanding these dynamics is crucial for predicting the molecule's reactivity and its potential interactions with other molecules.
Historical Context of Related Halogenated Butanamides and Substituted Cyclohexyl Amides
The scientific exploration of this compound is built upon a rich history of research into its constituent chemical families: halogenated butanamides and substituted cyclohexyl amides. While direct historical data for the specific compound is not extensively documented, an examination of its relatives provides a valuable framework for understanding its potential significance.
Halogenated natural products, a broad class that includes halogenated butanamides, are recognized as a significant category of secondary metabolites. The inclusion of halogen atoms, such as bromine, often enhances the pharmacological activity of these compounds. This has led to the discovery of promising antibacterial, antitumor, and anti-inflammatory properties in various halogenated natural products, making them a fertile ground for new drug development. nih.gov Research has shown that over 62% of these compounds are sourced from marine organisms like sponges, algae, and corals, with terrestrial microorganisms also being a valuable source. nih.gov The biosynthesis of these molecules involves enzymatic processes that selectively incorporate halogen atoms, a mechanism that is of great interest to synthetic chemists. nih.gov
The history of substituted cyclohexyl amides is also pertinent. Research into N-[4-(propyl)cyclohexyl]-amides, for instance, has revealed potential anti-inflammatory and analgesic activities. nih.gov In these studies, various substituents were added to the aromatic ring to investigate the influence of electron-donating or electron-withdrawing groups on the compound's biological effects. nih.gov Similarly, cyclohexylcarbamic acid derivatives have been synthesized and studied as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme with therapeutic potential. acs.orgescholarship.org These studies have highlighted how substitutions on the cyclohexyl ring can significantly impact the potency and properties of the molecule. acs.orgescholarship.org
The study of simpler related structures, such as 2-bromo-3-methylbutanamide, also contributes to our understanding. While detailed historical research on this specific precursor is not abundant, its chemical properties and reactions, such as its hydrolysis mechanism, have been a subject of academic inquiry. nih.govdoubtnut.com Investigations into the synthesis and reactions of brominated cyclohexanones, another related structural motif, further enrich the historical context. nih.govprepchem.com
Overview of Research Directions and Objectives for this compound
Given the limited direct research on this compound, current and future research directions are largely inferred from the study of analogous compounds. The primary objectives revolve around synthesizing the compound, characterizing its physicochemical properties, and exploring its potential biological activities based on the known properties of halogenated amides and substituted cyclohexyl compounds.
A significant research objective is the development of efficient synthetic routes to this compound. This would likely involve the amidation of a 2-bromo-3-methylbutanoic acid derivative with a 2-methylcyclohexylamine (B147291). The stereochemistry of the final product would be a key area of investigation, as the presence of multiple chiral centers in both the butanamide and cyclohexyl moieties could lead to a variety of stereoisomers, each with potentially different biological activities.
Another critical research direction is the thorough characterization of the compound's chemical and physical properties. This would include determining its melting point, boiling point, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry). This fundamental data is essential for any further investigation into the compound's reactivity and potential applications.
The primary long-term objective for research into this compound would be the investigation of its potential pharmacological effects. Based on the known activities of related compounds, research could focus on its potential as an anti-inflammatory, analgesic, or FAAH inhibitor. nih.govacs.org The presence of the bromine atom and the specific substitution pattern on the cyclohexyl ring would be of particular interest in structure-activity relationship (SAR) studies. These studies would aim to understand how these structural features influence the compound's biological activity and could guide the design of more potent and selective analogs.
Interactive Data Table: Physicochemical Properties of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-bromo-3-methylcyclohexanone | C7H11BrO | 191.07 |
| 2-bromo-3-methylbutanamide | C5H10BrNO | 180.04 |
| 2-bromo-3-methylpentanenitrile | C6H10BrN | 176.05 |
| Propanamide, 2-bromo-2-methyl-N-[3-(trimethoxysilyl)propyl]- | C10H22BrNO4Si | 328.27 |
Interactive Data Table: Research Areas for Related Compound Classes
| Compound Class | Key Research Findings | Potential Applications |
| Halogenated Butanamides | Enhanced pharmacological activity due to halogenation. nih.gov | Antibacterial, Antitumor, Anti-inflammatory agents. nih.gov |
| Substituted Cyclohexyl Amides | Anti-inflammatory and analgesic activities observed in N-[4-(propyl)cyclohexyl]-amides. nih.gov FAAH inhibition by cyclohexylcarbamic acid derivatives. acs.orgescholarship.org | Analgesics, Anti-inflammatory drugs, Therapeutic agents targeting the endocannabinoid system. nih.govacs.orgescholarship.org |
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BrNO/c1-8(2)11(13)12(15)14-10-7-5-4-6-9(10)3/h8-11H,4-7H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOVVBCNLWNKKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C(C(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 3 Methyl N 2 Methylcyclohexyl Butanamide
Strategies for the Construction of the Amide Bond
The construction of the amide linkage is one of the most fundamental and frequently employed reactions in organic synthesis. chimia.chresearchgate.net The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. catalyticamidation.info Therefore, methods to activate the carboxylic acid are necessary to drive the reaction towards the desired amide product. These strategies can be broadly categorized into direct amidation reactions, which often employ coupling reagents or catalysts, and reactions involving pre-activated carboxylic acid derivatives.
Direct amidation methods involve the reaction of a carboxylic acid and an amine in the presence of a reagent that facilitates the removal of water. catalyticamidation.info These one-pot procedures are often preferred for their operational simplicity.
Coupling reagents are widely used to promote amide bond formation by converting the carboxylic acid into a more reactive species in situ. chimia.chhepatochem.com This activated intermediate is then susceptible to nucleophilic attack by the amine.
Carbodiimides , such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are common coupling reagents. peptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate to form the amide, along with a urea (B33335) byproduct. To minimize side reactions and racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.com
Phosphonium salts , such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), represent another class of effective coupling reagents. hepatochem.comiris-biotech.de They activate the carboxylic acid to form an active ester, which readily reacts with the amine. These reagents are often favored for their high efficiency and the formation of water-soluble byproducts, simplifying purification. hepatochem.com
Uronium salts , like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), are also highly efficient for amide bond formation with minimal racemization, especially when used in conjunction with HOBt. peptide.com
| Coupling Reagent Class | Examples | General Reaction Conditions | Key Features |
|---|---|---|---|
| Carbodiimides | DCC, DIC, EDC | Organic solvent (e.g., DCM, DMF), often with an additive (e.g., HOBt), room temperature | Cost-effective; byproduct of DCC is insoluble, facilitating removal. peptide.com |
| Phosphonium Salts | BOP, PyBOP | Organic solvent (e.g., DMF), base (e.g., DIPEA), room temperature | High reactivity, suitable for sterically hindered substrates. hepatochem.comiris-biotech.de |
| Uronium Salts | HBTU, TBTU | Organic solvent (e.g., DMF), base (e.g., DIPEA), room temperature | Fast reaction times, low racemization. peptide.com |
Catalytic direct amidation reactions are of significant interest as they offer a more atom-economical and environmentally benign alternative to stoichiometric activating agents, with water being the only byproduct. catalyticamidation.infocatalyticamidation.info Boron-based catalysts, such as boric acid and various boronic acids, have emerged as effective promoters for the direct condensation of carboxylic acids and amines. catalyticamidation.infomdpi.com These reactions typically require elevated temperatures to drive off the water formed during the reaction, often employing a Dean-Stark apparatus. mdpi.com While the scope of many catalytic systems can be limited, they represent a developing area in amide synthesis. catalyticamidation.info Recent advancements have shown that certain boronic acid catalysts can be effective for a range of substrates. catalyticamidation.info
| Catalyst Type | Example Catalyst | Typical Reaction Conditions | Advantages |
|---|---|---|---|
| Boron-Based Catalysts | Boric Acid, Arylboronic Acids | High temperature, azeotropic removal of water (e.g., using a Dean-Stark trap with toluene) | Atom economical, generates only water as a byproduct. catalyticamidation.infocatalyticamidation.info |
An alternative to the direct use of carboxylic acids is the pre-activation of the carboxyl group to form a more reactive derivative. These activated species can then react with the amine, often under milder conditions than direct amidation.
Acyl halides , particularly acyl chlorides, are highly reactive carboxylic acid derivatives that readily react with amines to form amides. The reaction of 2-bromo-3-methylbutanoyl chloride with 2-methylcyclohexylamine (B147291) would proceed rapidly, typically in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the hydrogen chloride byproduct. The high reactivity of acyl halides makes them suitable for reactions with less nucleophilic amines or sterically hindered substrates. However, their moisture sensitivity and the generation of a stoichiometric amount of acidic byproduct are notable drawbacks. iris-biotech.de
Acid anhydrides can also be employed as precursors for amides. The reaction of an acid anhydride (B1165640) with an amine yields the desired amide and a carboxylate salt. While generally less reactive than acyl halides, they are still effective acylating agents.
| Precursor | General Reaction | Typical Conditions | Considerations |
|---|---|---|---|
| Acyl Halide (e.g., Acyl Chloride) | RCOCl + R'NH₂ → RCONHR' + HCl | Aprotic solvent, presence of a base (e.g., triethylamine) to scavenge HCl | Highly reactive, moisture sensitive. iris-biotech.de |
| Acid Anhydride | (RCO)₂O + R'NH₂ → RCONHR' + RCOOH | Often requires heating | Less reactive than acyl halides; one equivalent of the carboxylic acid is lost. |
The conversion of esters to amides, known as aminolysis, is another viable synthetic route. chemistrysteps.com This reaction involves the nucleophilic attack of an amine on the ester carbonyl group, leading to the displacement of the alkoxy group. While the direct aminolysis of simple alkyl esters often requires harsh conditions such as high temperatures due to the poor leaving group ability of the alkoxide, the reaction can be facilitated. chemistrysteps.commasterorganicchemistry.com The use of diols or polyols as catalysts has been shown to enhance the efficiency of ester aminolysis. google.com This method is advantageous as esters are generally stable and easy to handle, and the reaction produces an alcohol as the only byproduct. google.com
Reactions with Activated Carboxylic Acid Derivatives
Introduction of the Bromine Atom at the α-Position of the Butanamide Skeleton
The synthesis of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide requires the specific placement of a bromine atom on the carbon adjacent to the amide carbonyl group (the α-position). This can be accomplished through two main strategic pathways:
Post-amidation bromination: In this approach, the precursor amide, 3-methyl-N-(2-methylcyclohexyl)butanamide, is synthesized first, followed by direct bromination at the α-position.
Pre-amidation bromination: This strategy involves the α-bromination of a suitable precursor, such as 3-methylbutanoic acid or its derivatives, followed by the formation of the amide bond with 2-methylcyclohexylamine.
The choice of strategy depends on factors such as substrate compatibility, desired stereochemical outcome, and reagent availability.
Bromination of Unsubstituted Butanamide Derivatives
These methods focus on the direct bromination of a pre-formed amide or the use of classical reactions on the parent carboxylic acid that can be readily converted into the target amide.
The Hell-Volhard-Zelinsky (HVZ) reaction is a cornerstone method for the α-halogenation of carboxylic acids. byjus.comwikipedia.org While it does not directly act on amides, it provides a robust and reliable route to an essential precursor, 2-bromo-3-methylbutanoyl bromide, which can then be easily converted to the desired amide.
The reaction is initiated by converting the starting carboxylic acid, 3-methylbutanoic acid, into an acyl bromide using a catalytic amount of phosphorus tribromide (PBr₃). wikipedia.org This acyl bromide intermediate is crucial as it readily tautomerizes to its enol form, a process that is unfavorable for the parent carboxylic acid. libretexts.orglibretexts.org The enol then reacts with molecular bromine (Br₂) at the α-carbon. masterorganicchemistry.com The resulting α-bromo acyl bromide is a versatile intermediate. Subsequent reaction with 2-methylcyclohexylamine would lead to the formation of the target compound, this compound, via nucleophilic acyl substitution.
Reaction Scheme: HVZ-based synthesis
Step 1: α-Bromination of 3-methylbutanoic acid 3-methylbutanoic acid + Br₂ (in presence of PBr₃ catalyst) → 2-bromo-3-methylbutanoyl bromide
Step 2: Amidation 2-bromo-3-methylbutanoyl bromide + 2-methylcyclohexylamine → this compound + HBr
This two-step sequence represents a highly effective and widely applicable analog to direct amide bromination.
N-Bromosuccinimide (NBS) is a versatile and convenient source of electrophilic bromine, widely used for α-bromination of carbonyl derivatives. wikipedia.orgcommonorganicchemistry.com Direct α-bromination of the precursor amide, 3-methyl-N-(2-methylcyclohexyl)butanamide, can be achieved using NBS.
The most common approach involves the formation of the amide enolate using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures. The resulting enolate is then quenched with NBS. This method is generally high-yielding with few side products. missouri.edu
Alternatively, acid-catalyzed α-bromination with NBS is also possible, though it is more commonly applied to ketones and esters. wikipedia.orgmissouri.edu The reaction proceeds via the enol form of the amide, which is less readily formed than the enolate but can be accessed under acidic conditions.
| Carbonyl Derivative | Conditions | Typical Yield | Reference |
|---|---|---|---|
| Ketones | NBS, cat. HBr in CCl₄ | High | missouri.edu |
| Amides (via enolate) | 1. LDA, THF, -78 °C; 2. NBS | Good to High | missouri.edu |
| Esters (via enolate) | 1. LDA, THF, -78 °C; 2. NBS | Good to High | missouri.edu |
| Acyl Chlorides | NBS, cat. H⁺ | High | wikipedia.org |
Stereoselective Bromination Techniques
The α-carbon of this compound is a stereocenter. Therefore, controlling the stereochemical outcome of the bromination is a critical objective for advanced synthetic applications. This is achieved using either chiral auxiliaries or asymmetric catalysis.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org For the synthesis of an enantiomerically enriched form of the target compound, a chiral auxiliary can be attached to the 3-methylbutanoic acid precursor. The resulting chiral imide then undergoes diastereoselective α-bromination.
A prominent example is the use of Evans oxazolidinone auxiliaries. springerprofessional.de 3-Methylbutanoic acid is first converted to its acid chloride and then reacted with a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one) to form an N-acyloxazolidinone. Deprotonation with a base like LDA followed by reaction with a brominating agent like NBS proceeds with high diastereoselectivity, dictated by the steric hindrance of the auxiliary. nih.gov Finally, the auxiliary is cleaved and the amide bond is formed by reacting the resulting α-bromo acyl derivative with 2-methylcyclohexylamine. Other effective auxiliaries include Oppolzer's camphorsultam and pseudoephedrine amides. wikipedia.orgnih.gov
| Chiral Auxiliary | Key Feature | Typical Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|
| Evans Oxazolidinones | Forms a rigid chelated enolate, effectively shielding one face. | >95:5 | springerprofessional.de |
| Oppolzer's Camphorsultam | Provides excellent steric hindrance and predictable stereochemical outcomes. | >98:2 | nih.gov |
| Pseudoephedrine Amides | Forms a stable lithium chelate that directs electrophiles. Recoverable auxiliary. | >90:10 | wikipedia.org |
| Imidazolidinones | Used for dynamic kinetic resolution of α-bromo amides. | >99:1 | nih.gov |
Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a substoichiometric amount of a chiral catalyst to generate an enantiomerically enriched product. The organocatalytic enantioselective α-bromination of aldehydes and ketones has been well-established and serves as a model for the development of similar methods for amides. rsc.orgresearchgate.net
In a potential organocatalytic route, the precursor amide, 3-methyl-N-(2-methylcyclohexyl)butanamide, could be reacted with a chiral amine catalyst, such as a derivative of proline or a C₂-symmetric diphenylpyrrolidine. rsc.org This would form a chiral enamine intermediate in situ. The facial selectivity of the enamine's reaction with an electrophilic bromine source (e.g., NBS) would be controlled by the chiral catalyst, leading to an enantiomerically enriched product. nih.gov While challenging, the development of such catalytic systems for the direct α-bromination of amides is an active area of research. Photoenzymatic catalysis also represents a modern frontier for creating chiral α-haloamides with high enantioselectivity. nih.gov
Synthesis of the 2-Methylcyclohexylamine Moiety
The formation of the 2-methylcyclohexylamine portion of the target molecule is a critical step that involves the synthesis of a substituted cyclic amine. Various established and modern chemical methods can be employed to achieve this, with particular attention paid to controlling the stereochemistry of the final product.
Preparation of Substituted Cyclohexylamines
The synthesis of substituted cyclohexylamines, such as 2-methylcyclohexylamine, can be accomplished through several reliable methods. A common and effective strategy is the reductive amination of the corresponding ketone, 2-methylcyclohexanone (B44802). This process involves the reaction of the ketone with an amine source, typically ammonia (B1221849), to form an intermediate imine, which is then reduced to the desired amine.
Other significant methods for preparing cyclohexylamines include:
Hydrogenation of Anilines: The corresponding aniline (B41778) derivative can be subjected to catalytic hydrogenation to saturate the aromatic ring, yielding the cyclohexylamine.
Alkylation of Ammonia: Using cyclohexanol (B46403) derivatives, ammonia can be used as a nucleophile to displace the hydroxyl group, forming the amine.
Catalytic Hydrogenation of Nitrocyclohexane: The reduction of a nitro group on a cyclohexane (B81311) ring provides a direct route to the primary amine.
Enzymatic reductive amination has also emerged as a powerful technique for the stereocontrolled synthesis of cyclohexylamines from their corresponding ketones.
Methods for Achieving Defined Stereoisomers of 2-Methylcyclohexylamine
Due to the presence of two chiral centers in 2-methylcyclohexylamine, controlling the stereochemical outcome is a significant synthetic challenge. Achieving a specific stereoisomer (e.g., cis or trans) is crucial for the final properties of the target molecule. This can be addressed through stereoselective synthesis or by separating a racemic mixture.
A key strategy for controlling stereochemistry is the diastereoselective reduction of a cyclic imine precursor. The imine formed from 2-methylcyclohexanone can be reduced using various chemical reducing agents. The choice of reagent and reaction conditions can influence the facial selectivity of the hydride attack, leading to a predominance of one diastereomer over the other.
Furthermore, biocatalysis offers a highly selective alternative. Imine reductases (IREDs) are enzymes that can catalyze the asymmetric reduction of prochiral imines to form chiral amines with high enantioselectivity. pacificbiochem.com The use of whole-cell catalysts containing enantioselective imine reductases has been demonstrated for the asymmetric synthesis of chiral cyclic amines from their corresponding cyclic imines, achieving high conversion rates and excellent enantiomeric excess. chemicalbook.com This approach allows for the targeted synthesis of either the (R)- or (S)-configured amine, depending on the specific enzyme used. pacificbiochem.comchemicalbook.com
When a synthetic route produces a racemic or diastereomeric mixture of 2-methylcyclohexylamine, a resolution process is required to separate the individual stereoisomers. The most common method for resolving racemic amines is through the formation of diastereomeric salts. chemsynthesis.com
This process involves reacting the racemic amine mixture with a single enantiomer of a chiral acid, often referred to as a chiral resolving agent. This reaction creates a mixture of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. chemsynthesis.commasterorganicchemistry.combyjus.com This difference allows for their separation by techniques like fractional crystallization. byjus.com Once the diastereomeric salts are separated, the chiral resolving agent can be removed by treatment with a base, liberating the pure enantiomers of the 2-methylcyclohexylamine.
Commonly used chiral acids for this purpose include (+)-tartaric acid, (–)-mandelic acid, and (+)-camphorsulfonic acid. masterorganicchemistry.com
Integrated Total Synthesis Approaches for this compound
The total synthesis of the target amide is best approached by integrating the syntheses of the two primary structural fragments in a planned sequence. A convergent route is generally the most efficient strategy.
Convergent Synthetic Routes
A convergent synthesis involves the independent preparation of the key molecular fragments—the carboxylic acid and the amine—which are then joined together in a final step. This approach is highly efficient for the synthesis of this compound.
The key fragments are:
2-bromo-3-methylbutanoic acid: This α-bromo acid can be prepared from 3-methylbutanoic acid (isovaleric acid) via the Hell-Volhard-Zelinsky (HVZ) reaction. masterorganicchemistry.comaskfilo.comwikipedia.org This reaction involves treating the carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). byjus.comwikipedia.orgalfa-chemistry.com
2-methylcyclohexylamine: This amine is synthesized and resolved into its desired stereoisomer using the methods described in section 2.3.
The final step is the formation of the amide bond between these two fragments. Direct reaction between a carboxylic acid and an amine is often inefficient due to a competing acid-base reaction. stackexchange.com Therefore, the carboxylic acid must first be "activated." fishersci.co.ukhepatochem.com This is typically achieved using a coupling reagent.
A wide variety of modern coupling reagents are available to facilitate this transformation with high yields. rsc.orgresearchgate.net These reagents react with the carboxylic acid to form a highly reactive intermediate (such as an active ester or an O-acylisourea), which is then readily attacked by the amine to form the stable amide bond. fishersci.co.ukhepatochem.com The choice of reagent can be optimized based on the specific substrates.
| Reagent Class | Examples | Notes |
|---|---|---|
| Carbodiimides | DCC (dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DIC (diisopropylcarbodiimide) | Forms a reactive O-acylisourea intermediate. Often used with additives like HOBt to prevent side reactions and racemization. fishersci.co.ukhepatochem.compeptide.com |
| Aminium/Uronium Salts | HATU, HBTU, TBTU | Highly efficient reagents that lead to rapid coupling with minimal racemization. peptide.com |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Effective for difficult couplings, including those involving sterically hindered components. hepatochem.compeptide.com |
Stepwise Linear Synthesis Cascades
A plausible and efficient synthetic route for this compound is a two-step linear synthesis. This process begins with the α-bromination of a suitable carboxylic acid precursor, followed by an amide coupling reaction.
Step 1: Synthesis of 2-bromo-3-methylbutanoic acid
The initial step involves the synthesis of the intermediate, 2-bromo-3-methylbutanoic acid. This is typically achieved through the Hell-Volhard-Zelinsky (HVZ) reaction. masterorganicchemistry.comwikipedia.org This reaction facilitates the α-halogenation of a carboxylic acid. organic-chemistry.org In this specific synthesis, 3-methylbutanoic acid serves as the starting material.
The reaction is initiated by converting the carboxylic acid into an acyl bromide. This is accomplished using a catalytic amount of phosphorus tribromide (PBr₃) which reacts with bromine (Br₂) to form the active brominating agent. masterorganicchemistry.com The acyl bromide then tautomerizes to its enol form, which is more reactive towards electrophilic attack by bromine at the α-carbon. masterorganicchemistry.com Subsequent hydrolysis of the resulting α-bromo acyl bromide yields 2-bromo-3-methylbutanoic acid. masterorganicchemistry.com
Step 2: Synthesis of this compound
The second step is an amide formation reaction. The previously synthesized 2-bromo-3-methylbutanoic acid is first converted to its more reactive acyl chloride derivative, 2-bromo-3-methylbutanoyl chloride. This is commonly achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. whiterose.ac.uk
The resulting acyl chloride is then reacted with 2-methylcyclohexylamine in an acylation reaction. This reaction, often carried out in the presence of a base like triethylamine or pyridine (B92270), proceeds via a nucleophilic acyl substitution mechanism to form the final product, this compound. The base is crucial for neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. whiterose.ac.uk
Optimization of Reaction Parameters and Yields
To maximize the yield and purity of this compound, careful optimization of the reaction parameters at each synthetic step is essential.
Solvent Effects and Reaction Medium Selection
The choice of solvent can significantly influence the outcome of both the Hell-Volhard-Zelinsky reaction and the subsequent amide coupling. For the HVZ reaction, the reaction is often carried out without a solvent or in a non-nucleophilic solvent to avoid unwanted side reactions. wikipedia.orglscollege.ac.in
| Solvent | Reaction Type | General Observations on Yield |
|---|---|---|
| Dichloromethane (DCM) | Acyl chloride + Amine | Good yields, commonly used. hud.ac.uk |
| Tetrahydrofuran (THF) | Acyl chloride + Amine | Good yields, common alternative to DCM. hud.ac.uk |
| Cyrene™ | Acyl chloride + Amine | Good yields, considered a greener alternative. hud.ac.uk |
| Solvent-free | Microwave-assisted Amide Synthesis | Often results in higher yields compared to conventional heating with solvents. indianchemicalsociety.com |
Temperature and Pressure Control in High-Yield Syntheses
Temperature is a critical parameter in the synthesis of this compound. The Hell-Volhard-Zelinsky reaction typically requires elevated temperatures to proceed at a reasonable rate, often in the range of 100°C or higher. acs.orgbyjus.com However, excessively high temperatures can lead to the formation of unsaturated byproducts through the elimination of hydrogen bromide. byjus.comalfa-chemistry.com
The amide formation reaction from the acyl chloride is generally exothermic and can often be carried out at room temperature. In some cases, cooling the reaction mixture may be necessary to control the reaction rate and prevent the formation of side products.
Exploration of Catalytic Systems and Additives (e.g., Microwave-Assisted Synthesis)
For the amide coupling step, microwave-assisted synthesis has emerged as a powerful technique to enhance reaction rates and improve yields. indianchemicalsociety.comasianjpr.com Microwave irradiation can significantly reduce reaction times compared to conventional heating methods, often from hours to minutes. indianchemicalsociety.comresearchgate.netukm.my This rapid and efficient heating can lead to cleaner reactions with fewer side products. asianjpr.com
| Reaction | Heating Method | Typical Reaction Time | General Yield Range |
|---|---|---|---|
| Amide Synthesis | Conventional Heating | Several hours (e.g., 1-13 hours) indianchemicalsociety.comresearchgate.net | 50-82% indianchemicalsociety.comukm.my |
| Microwave Irradiation | Minutes (e.g., 5-42 minutes) indianchemicalsociety.comresearchgate.netukm.my | 75-89% indianchemicalsociety.comukm.my |
Advanced Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound
The purification of the intermediate, 2-bromo-3-methylbutanoic acid, and the final product, this compound, is critical to obtain a high-purity compound.
For the intermediate, 2-bromo-3-methylbutanoic acid, fractional distillation under reduced pressure is a common and effective method of purification. nrochemistry.com This technique separates the desired product from unreacted starting materials and byproducts based on differences in their boiling points.
The final amide product can be purified through several techniques. A standard workup procedure often involves washing the crude product with aqueous solutions to remove water-soluble impurities. For N-substituted amides, recrystallization is a highly effective method for purification. researchgate.net The choice of solvent for recrystallization is crucial and may include polar solvents like ethanol, acetone, or acetonitrile (B52724), or solvent mixtures such as diethyl ether-methanol. researchgate.netpitt.edu
For more challenging separations or to achieve very high purity, chromatographic techniques are employed. Flash column chromatography is a widely used method for the purification of organic compounds, including amides. rsc.org For highly polar or complex mixtures, reversed-phase flash chromatography can be an effective alternative. biotage.com In cases where very high purity is required, preparative High-Performance Liquid Chromatography (HPLC) can be utilized. aralyse.techlabcompare.comwarwick.ac.uk This technique offers excellent separation capabilities for isolating the target compound from closely related impurities. aralyse.techwarwick.ac.uk
Stereochemical Investigations of 2 Bromo 3 Methyl N 2 Methylcyclohexyl Butanamide
Analysis of Chiral Centers and Configuration
The molecule 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide possesses three chiral centers, which are carbon atoms bonded to four different substituent groups. These chiral centers are the basis for the existence of multiple stereoisomers. The locations of these centers are at the C-2 and C-3 positions of the butanamide moiety and at the C-1 and C-2 positions of the 2-methylcyclohexyl ring.
The C-2 carbon of the butanamide portion of the molecule is a chiral center due to its attachment to a bromine atom, a hydrogen atom, the carbonyl group of the amide, and the C-3 carbon. The absolute configuration at this center can be designated as either (R) or (S) based on the Cahn-Ingold-Prelog (CIP) priority rules. The priority of the substituents attached to C-2 is as follows:
-Br (highest atomic number)
-C(O)NH- (amide group)
-CH(CH₃)CH₃ (isopropyl group at C-3)
-H (lowest atomic number)
To determine the configuration, the molecule is oriented so that the lowest priority group (-H) is pointing away from the observer. If the sequence from the highest priority group (1) to the third highest priority group (3) is clockwise, the configuration is designated as (R). If the sequence is counter-clockwise, the configuration is (S). The specific rotation of plane-polarized light would be required for experimental determination, but both (R) and (S) configurations are chemically possible.
The C-3 carbon of the butanamide structure is also a chiral center. It is bonded to a hydrogen atom, a methyl group, the C-2 carbon, and the terminal methyl group of the butanamide chain. The CIP priorities for the substituents on C-3 are:
-CH(Br)C(O)NH- (the rest of the butanamide chain attached at C-2)
-CH₃ (methyl group)
-CH₃ (terminal methyl group - considered as part of the longer chain for priority)
-H
As with C-2, the absolute configuration at C-3 can be either (R) or (S), depending on the spatial arrangement of these groups. The presence of two chiral centers in the butanamide portion alone gives rise to four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R).
The 2-methylcyclohexyl ring introduces further stereochemical complexity. The C-1 (attached to the nitrogen of the amide) and C-2 (bearing the methyl group) carbons are both chiral centers. The relationship between the amide substituent at C-1 and the methyl group at C-2 can be either cis or trans. wikipedia.org
In the cis isomer, both substituents are on the same side of the ring (either both axial or both equatorial in a given chair conformation, or one axial and one equatorial in another).
In the trans isomer, the substituents are on opposite sides of the ring.
Furthermore, each of these geometric isomers has a pair of enantiomers due to the chirality of the ring carbons. This results in four possible stereoisomers for the 2-methylcyclohexylamine (B147291) precursor: (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R).
The combination of the stereocenters in the butanamide portion and the 2-methylcyclohexyl ring leads to a total of 2³ = 8 possible diastereomers, each existing as a pair of enantiomers, for a total of 16 possible stereoisomers.
| Chiral Center | Possible Configurations |
| C-2 (Butanamide) | (R) or (S) |
| C-3 (Butanamide) | (R) or (S) |
| C-1 & C-2 (Cyclohexyl) | (1R, 2R), (1S, 2S), (1R, 2S), (1S, 2R) |
Conformational Analysis
The 2-methylcyclohexyl ring predominantly adopts a chair conformation to minimize angle and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions. Equatorial positions are generally more stable for bulky substituents to avoid 1,3-diaxial interactions.
Trans Isomers: In the (1R, 2R) and (1S, 2S) isomers, one substituent will be equatorial and the other axial in one chair flip, and vice-versa in the other. The conformation where the larger butanamide group is equatorial would be favored.
Cis Isomers: In the (1R, 2S) and (1S, 2R) isomers, one chair conformation will have both substituents in equatorial positions (diequatorial), which is highly favored, while the other will have both in axial positions (diaxial), which is highly disfavored.
The equilibrium between these conformations will be influenced by the steric bulk of the N-butanamide group relative to the methyl group.
| Isomer | More Stable Conformation | Less Stable Conformation |
| trans-(1,2) | Axial-Equatorial | Equatorial-Axial |
| cis-(1,2) | Diequatorial | Diaxial |
Amide Bond (C-N): The amide bond has a significant double-bond character due to resonance, which restricts free rotation. This can lead to the existence of E and Z rotational isomers (rotamers) about the C-N bond. The steric hindrance between the carbonyl oxygen and the 2-methylcyclohexyl group will likely favor one rotamer over the other.
Aliphatic C-C Bonds: Free rotation occurs around the C-C single bonds in the butanamide chain and between the cyclohexyl ring and the nitrogen atom. However, certain staggered conformations will be energetically favored over eclipsed conformations to minimize torsional strain. For example, the relative orientation of the bulky groups on C-2 and C-3 of the butanamide will be influenced by steric repulsion, leading to preferred rotameric states.
A complete conformational analysis would require computational modeling and spectroscopic studies (e.g., NMR) to determine the lowest energy conformations and the energy barriers between different rotational isomers.
Intramolecular Interactions and their Influence on Conformation (e.g., Hydrogen Bonding, Steric Effects)
The three-dimensional structure, or conformation, of this compound is dictated by a complex interplay of intramolecular interactions. These forces determine the spatial arrangement of the atoms, influencing the molecule's stability and reactivity. The key interactions at play are hydrogen bonding and steric effects, which arise from the molecule's specific functional groups and stereocenters.
Hydrogen Bonding: The amide group (-CONH-) is a primary site for hydrogen bonding. The nitrogen-bound hydrogen (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a potent hydrogen bond acceptor. wikipedia.orgkhanacademy.org Intramolecular hydrogen bonding can occur if the molecule folds in such a way that the N-H group comes into close proximity with an acceptor atom within the same molecule. libretexts.org Potential intramolecular hydrogen bond acceptors in this molecule include the carbonyl oxygen and the bromine atom. A hydrogen bond between the amide N-H and the carbonyl oxygen of the same molecule is unlikely due to the strained geometry required. However, a weaker interaction between the N-H and the bromine atom, or with the electron cloud of the cyclohexane (B81311) ring, could potentially stabilize certain conformations. In the solid state or in concentrated solutions, intermolecular hydrogen bonding between the N-H of one molecule and the C=O of another is expected to be a dominant organizing force. researchgate.net
Steric Effects: Steric hindrance significantly impacts the conformation of this compound. solubilityofthings.com The bulky 2-methylcyclohexyl group attached to the amide nitrogen and the substituted butanamide fragment create considerable steric repulsion. fiveable.me This steric strain influences several key conformational features:
Amide Bond Planarity and Rotation: While amide bonds typically exhibit planar geometry due to resonance stabilization, severe steric hindrance can force a slight deviation from planarity. acs.orgchemistrysteps.com The bulky substituents on both the nitrogen and the carbonyl carbon restrict rotation around the C-N bond, leading to distinct, and potentially isolable, rotational isomers (atropisomers). acs.org
Cyclohexane Ring Conformation: The cyclohexane ring will adopt a chair conformation to minimize angle and torsional strain. scispace.comchemistrysteps.com The 2-methyl group will preferentially occupy an equatorial position to avoid destabilizing 1,3-diaxial interactions with the axial hydrogens on the ring. scispace.com The large N-butanamide substituent is also strongly biased towards the equatorial position.
Table 1: Summary of Potential Intramolecular Interactions and Their Conformational Influence
| Interaction Type | Atoms Involved | Expected Influence on Conformation |
|---|---|---|
| Hydrogen Bonding (Intermolecular) | Amide N-H and Carbonyl O of another molecule | Plays a major role in crystal packing and behavior in solution. |
| Steric Hindrance | 2-methylcyclohexyl group vs. butanamide moiety | Restricts rotation around the C-N amide bond; dictates the preferred orientation of the two main molecular fragments. |
| 1,3-Diaxial Interactions | Substituents on the cyclohexane ring | Forces the 2-methyl and N-amide groups into equatorial positions on the cyclohexane ring. scispace.com |
Diastereomeric and Enantiomeric Purity Assessment Methodologies
Given the multiple stereocenters in this compound, assessing the purity of a specific stereoisomer is critical. This involves quantifying the amounts of different diastereomers and determining the enantiomeric excess (ee) of the desired enantiomer.
High-Performance Liquid Chromatography (HPLC) is the foremost technique for determining the enantiomeric excess of chiral compounds. heraldopenaccess.us The method relies on the differential interaction of enantiomers with a chiral environment.
Chiral HPLC: This direct method uses a chiral stationary phase (CSP) within the HPLC column. The CSP is composed of a single enantiomer of a chiral selector that is immobilized on a solid support (e.g., silica (B1680970) gel). As the mixture of enantiomers passes through the column, they form transient diastereomeric complexes with the CSP. thieme-connect.de Because these complexes have different stabilities and energies, one enantiomer is retained longer on the column than the other, resulting in their separation and allowing for quantification. uma.es The choice of CSP and the mobile phase composition are critical for achieving baseline separation.
Table 2: Hypothetical Chiral HPLC Parameters for Stereoisomer Separation
| Parameter | Example Condition |
|---|---|
| Column (CSP) | Cellulose or Amylose-based (e.g., Chiralcel® OD-H) |
| Mobile Phase | Hexane (B92381)/Isopropanol (B130326) (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Expected Outcome | Separation of enantiomers and/or diastereomers with distinct retention times. |
An alternative, indirect method for determining stereochemical purity involves converting the mixture of enantiomers into a mixture of diastereomers through a chemical reaction. wikipedia.org This is achieved by reacting the analyte with an enantiomerically pure chiral derivatizing agent (CDA). wikipedia.org
The resulting diastereomers have different physical properties (e.g., boiling points, solubility, and polarity) and can be separated and quantified using standard, non-chiral analytical techniques like achiral HPLC, gas chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. thieme-connect.de A common CDA for compounds containing amine or alcohol functionalities is Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride). acs.org For a compound like this compound, derivatization would likely target a precursor, such as the 2-methylcyclohexylamine, before its incorporation into the final amide. The reaction of a racemic amine with a single enantiomer of a CDA produces two diastereomeric amides, which can then be analyzed. researchgate.netnih.gov
Table 3: Common Chiral Derivatizing Agents (CDAs)
| Chiral Derivatizing Agent | Target Functional Group | Analytical Method |
|---|---|---|
| Mosher's Acid Chloride (MTPA-Cl) | Alcohols, Amines | NMR, HPLC, GC |
| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's Reagent) | Primary and Secondary Amines | HPLC |
| (-)-Menthyl Chloroformate | Alcohols, Amines | HPLC, GC |
Enantioselective and Diastereoselective Synthesis of Defined Isomers
The synthesis of a single, defined stereoisomer of this compound requires precise control over the formation of each stereocenter. This is achieved through strategies like chiral pool synthesis and asymmetric induction.
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.orgstudysmarter.co.uk This approach incorporates pre-existing stereocenters into the target molecule, avoiding the need to create them from achiral precursors. bccollegeasansol.ac.in
For the synthesis of a specific isomer of this compound, one could source the chirality from:
The Butanamide Moiety: An enantiopure amino acid, such as L-valine or L-isoleucine, could serve as the precursor. The amino acid's α-carbon provides the stereocenter, which can be elaborated through standard organic transformations to yield the 2-bromo-3-methylbutanoic acid fragment.
The Cyclohexyl Moiety: An enantiopure starting material like (R)- or (S)-carvone, a terpene found in essential oils, could be chemically modified to produce the desired (R)- or (S)-2-methylcyclohexylamine. wikipedia.org
The final step would involve coupling the enantiopure acid chloride (or activated acid) with the enantiopure amine to form the desired single diastereomer. scielo.br
Table 4: Potential Chiral Pool Precursors
| Molecular Fragment | Potential Chiral Precursor | Class of Natural Product |
|---|---|---|
| 3-methyl-butanamide | L-Valine | Amino Acid |
| 2-methylcyclohexyl | (R)- or (S)-Carvone | Terpene |
| 2-methylcyclohexyl | (R)- or (S)-Pulegone | Terpene |
Asymmetric induction, also known as enantioselective synthesis, involves the use of a chiral influence to favor the formation of one enantiomer or diastereomer over another in a chemical reaction. msu.edu This influence can come from a chiral auxiliary, a chiral reagent, or a chiral catalyst.
Chiral Auxiliary: A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. For example, an achiral butanoic acid derivative could be attached to a chiral auxiliary (e.g., a chiral oxazolidinone). The subsequent bromination reaction would proceed diastereoselectively, controlled by the steric and electronic properties of the auxiliary. After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched 2-bromo-3-methylbutanoic acid.
Asymmetric Catalysis: A small amount of a chiral catalyst can be used to generate large quantities of an enantiomerically enriched product. For instance, the synthesis of the 2-methylcyclohexylamine precursor could involve the asymmetric hydrogenation of a prochiral enamine using a chiral transition metal catalyst (e.g., one containing a BINAP ligand). This would set the stereocenter at the 2-position of the cyclohexane ring with high enantioselectivity.
These strategies allow for the creation of specific stereocenters from achiral or racemic starting materials, providing a powerful alternative to chiral pool synthesis. uni-muenchen.denih.govnih.gov
Kinetic Resolution in Synthesis
The synthesis of stereochemically pure this compound, a compound with multiple chiral centers, presents a significant synthetic challenge. The molecule possesses stereocenters in both the acyl portion (at the α-carbon bearing the bromine atom) and the amine portion (within the 2-methylcyclohexyl ring). Consequently, a non-stereoselective synthesis would yield a complex mixture of diastereomers and enantiomers. Kinetic resolution is a powerful strategy to separate these stereoisomers, capitalizing on the differential reaction rates of enantiomers with a chiral catalyst or reagent. This section explores the application of kinetic resolution in the synthesis of this specific amide.
Kinetic resolution can be theoretically applied to resolve the stereocenters in either the 2-bromo-3-methylbutanoic acid precursor or the 2-methylcyclohexylamine precursor. The amide-forming reaction itself can also be conducted under conditions of kinetic resolution, where a chiral catalyst selectively facilitates the reaction of one enantiomer of the acid with one enantiomer of the amine at a faster rate than other stereoisomeric combinations.
One of the most effective methods for kinetic resolution is through enzymatic catalysis. Lipases, in particular, are widely recognized for their ability to selectively acylate or deacylate stereoisomers. youtube.com For instance, a racemic mixture of 2-methylcyclohexylamine could be subjected to acylation with an achiral acyl donor in the presence of a lipase (B570770). The enzyme would preferentially acylate one enantiomer, leaving the other enantiomer unreacted and thus allowing for their separation.
A hypothetical enzymatic kinetic resolution of racemic 2-methylcyclohexylamine is presented in Table 1. In this scenario, Candida antarctica lipase B (CALB), a commonly used enzyme in kinetic resolution, is employed to catalyze the acylation of the amine with ethyl acetate. The data illustrates the progress of the reaction over time, showing an increase in the enantiomeric excess of the unreacted (S)-amine as the (R)-amine is selectively converted to the corresponding acetamide.
Table 1: Hypothetical Data for Enzymatic Kinetic Resolution of (±)-2-Methylcyclohexylamine
| Time (h) | Conversion (%) | Enantiomeric Excess of Amine (ees, %) | Enantiomeric Excess of Amide (eep, %) | Selectivity Factor (E) |
|---|---|---|---|---|
| 12 | 25 | 33 | 99 | >50 |
| 24 | 40 | 67 | 98 | |
| 48 | 50 | >99 | 96 | |
| 72 | 55 | >99 | 92 |
Alternatively, a dynamic kinetic resolution (DKR) could be employed for the α-bromo acyl portion of the molecule. In a DKR process, the slowly reacting enantiomer is continuously racemized in situ, allowing for a theoretical yield of up to 100% of the desired stereoisomer. mdpi.com For the synthesis of 2-bromo-3-methylbutanoic acid, this could involve a chiral catalyst that selectively esterifies one enantiomer while a racemization agent, such as a bromide salt, facilitates the epimerization of the α-carbon of the remaining enantiomer. lookchem.com
Another approach involves the formation of diastereomeric amides. By reacting the racemic 2-bromo-3-methylbutanoic acid with an enantiomerically pure chiral amine, a mixture of diastereomers is formed. These diastereomers possess different physical properties, such as solubility and chromatographic retention, allowing for their separation by conventional methods like crystallization or chromatography. nih.gov Once separated, the desired diastereomer can be hydrolyzed to yield the enantiomerically pure 2-bromo-3-methylbutanoic acid.
Table 2 presents hypothetical data for the diastereomeric resolution of (±)-2-bromo-3-methylbutanoic acid using (S)-(-)-α-methylbenzylamine as the resolving agent. The resulting diastereomeric amides, (R)-2-bromo-3-methyl-N-((S)-1-phenylethyl)butanamide and (S)-2-bromo-3-methyl-N-((S)-1-phenylethyl)butanamide, exhibit different solubilities, enabling their separation by fractional crystallization.
Table 2: Hypothetical Data for Diastereomeric Resolution of (±)-2-bromo-3-methylbutanoic acid
| Diastereomer | Melting Point (°C) | Solubility in Ethanol (g/100 mL at 25°C) | Diastereomeric Excess after 1st Crystallization (%) |
|---|---|---|---|
| (R,S)-amide | 125-127 | 1.2 | 95 |
| (S,S)-amide | 110-112 | 5.8 |
The choice of kinetic resolution strategy depends on various factors, including the availability of suitable enzymes or catalysts, the efficiency of the resolution process (selectivity factor), and the ease of separation of the resulting products. For a complex molecule like this compound, a combination of these techniques may be necessary to achieve the desired stereochemical purity.
Reactivity and Reaction Mechanisms of 2 Bromo 3 Methyl N 2 Methylcyclohexyl Butanamide
Reactions Involving the Alpha-Bromine Atom
The bromine atom, being a good leaving group, makes the alpha-carbon an electrophilic center, susceptible to a variety of transformations. α-Haloamides are recognized as highly reactive building blocks for synthesizing a diverse range of organic compounds. nih.gov
Nucleophilic substitution at the alpha-carbon of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide can proceed through either an SN1 or SN2 mechanism, with the operative pathway being highly dependent on the reaction conditions and the nature of the nucleophile. masterorganicchemistry.comnih.gov
The SN2 (Substitution Nucleophilic Bimolecular) pathway involves a single, concerted step where the nucleophile attacks the electrophilic alpha-carbon from the backside, displacing the bromide ion. masterorganicchemistry.com However, for this specific molecule, the SN2 pathway is significantly hindered. The presence of a secondary alpha-carbon, coupled with the steric bulk of the adjacent isopropyl group and the large N-(2-methylcyclohexyl) substituent, impedes the backside attack required for the SN2 mechanism. quora.com
The SN1 (Substitution Nucleophilic Unimolecular) pathway proceeds through a two-step mechanism involving the formation of a carbocation intermediate. youtube.commasterorganicchemistry.com The rate-determining step is the unimolecular dissociation of the bromide leaving group to form a secondary carbocation. masterorganicchemistry.com This pathway is more likely under conditions with a weak nucleophile and a polar protic solvent, which can stabilize the carbocation intermediate. youtube.com The stability of the initial secondary carbocation is moderate. A key consideration in the SN1 mechanism for this substrate is the potential for a carbocation rearrangement . A 1,2-hydride shift from the adjacent isopropyl group would result in the formation of a more stable tertiary carbocation, which could then be attacked by the nucleophile. youtube.com
| Factor | Favors SN1 Pathway | Favors SN2 Pathway | Analysis for this compound |
|---|---|---|---|
| Substrate Structure | Tertiary > Secondary | Methyl > Primary > Secondary | Secondary alpha-carbon with significant steric hindrance disfavors SN2, making SN1 more probable. masterorganicchemistry.comquora.com |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, N₃⁻) | Choice of nucleophile is a critical experimental variable. |
| Solvent | Polar Protic (e.g., ethanol, water) | Polar Aprotic (e.g., acetone, DMSO) | Solvent choice can be used to direct the reaction towards the desired pathway. youtube.com |
| Leaving Group | Good (e.g., Br⁻, I⁻, TsO⁻) | Good (e.g., Br⁻, I⁻, TsO⁻) | Bromide is a good leaving group, suitable for both pathways. |
| Rearrangement | Possible (hydride shift) | Not possible | A 1,2-hydride shift to form a tertiary carbocation is a likely event in an SN1 reaction. youtube.com |
Competition with substitution reactions, elimination reactions can occur to form an alkene. These reactions also proceed via two primary mechanisms: E1 and E2. masterorganicchemistry.com
The E2 (Elimination Bimolecular) reaction is a concerted, one-step process where a base removes a proton from a beta-carbon while the leaving group departs simultaneously. pressbooks.pub This pathway requires a strong base. youtube.com For this compound, there are two different types of beta-protons, leading to potential regiochemical isomers.
Regioselectivity : Abstraction of a proton from the methine (CH) of the isopropyl group leads to the more substituted alkene (Zaitsev product), while abstraction from one of the methyl groups leads to the less substituted alkene (Hofmann product). The use of a small, strong base (e.g., sodium ethoxide) typically favors the thermodynamically more stable Zaitsev product. Conversely, a sterically hindered, bulky base (e.g., potassium tert-butoxide) will preferentially abstract the more accessible methyl proton, leading to the Hofmann product as the major isomer. pressbooks.pub
Stereoselectivity : The E2 reaction requires a specific anti-periplanar arrangement of the beta-proton and the bromine leaving group. pressbooks.pub Due to the chiral centers in the molecule, the required conformation for elimination will influence the geometry (E/Z) of the resulting Zaitsev product.
The E1 (Elimination Unimolecular) reaction is a two-step process that proceeds through the same carbocation intermediate as the SN1 reaction. chemicalnote.com It is favored by weak bases and polar protic solvents. libretexts.org After the carbocation forms, a weak base (often the solvent) removes an adjacent proton to form the double bond. The E1 reaction typically follows Zaitsev's rule, favoring the formation of the most stable, more substituted alkene, as this pathway has a lower activation energy. libretexts.org
The carbon-bromine bond in α-bromo amides is well-suited for transformation via metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. nih.govthieme-connect.de Palladium-catalyzed reactions, such as the Suzuki-Miyaura (using organoboron reagents) and Negishi (using organozinc reagents) couplings, are particularly effective. thieme-connect.deresearchgate.net
In a typical palladium-catalyzed cycle, a Pd(0) complex undergoes oxidative addition into the C-Br bond of the amide. This is followed by transmetalation with an organometallic reagent (e.g., an arylboronic acid) and subsequent reductive elimination to yield the α-substituted amide product and regenerate the Pd(0) catalyst. acs.orgrsc.org These methods offer broad functional group tolerance and are widely used to introduce aryl, vinyl, or alkyl groups at the alpha-position. thieme-connect.de
| Reaction Name | Coupling Partner (R'-M) | Typical Product (R') | Common Catalyst System | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid [Ar-B(OH)₂] | Aryl group | Pd(OAc)₂, P(o-tol)₃, KF | thieme-connect.de |
| Negishi | Organozinc reagent [R-ZnX] | Alkyl or Aryl group | Ni catalyst, (i-Pr)-Pybox ligand | nih.gov |
| Sonogashira | Terminal alkyne [R-C≡CH] | Alkynyl group | Pd(PPh₃)₄, CuI, Base | rsc.org |
| Stille | Organostannane [R-Sn(Bu)₃] | Aryl or Vinyl group | Pd/Fe₃O₄ nanoparticles, CsF | rsc.org |
The bromo-amide can be used to prepare organometallic reagents through reaction with an active metal.
Grignard Reagents : Treatment of this compound with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) would lead to the oxidative insertion of magnesium into the C-Br bond, forming a Grignard reagent (R-MgBr). adichemistry.comwikipedia.org
Organolithium Reagents : Similarly, reaction with two equivalents of lithium metal would produce an organolithium reagent (R-Li). masterorganicchemistry.comyoutube.com
A significant challenge in forming these reagents is their high basicity and nucleophilicity. libretexts.orgpearson.com While the target molecule lacks an acidic N-H proton, the newly formed organometallic center could potentially act as a nucleophile and attack the electrophilic carbonyl carbon of another starting material molecule, leading to side products. These reactions are therefore typically performed at low temperatures to minimize such side reactions. libretexts.org
Reactivity of the Amide Functional Group
Amides are the least reactive of the carboxylic acid derivatives due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. Consequently, reactions involving the amide functional group, such as hydrolysis, require forcing conditions. libretexts.org
Amide hydrolysis cleaves the amide bond to yield a carboxylic acid and an amine. The significant steric hindrance provided by the N-(2-methylcyclohexyl) and the α-isopropyl groups is expected to decrease the rate of hydrolysis compared to less substituted amides. mdpi.com
Acidic Hydrolysis : This reaction requires strong acid (e.g., H₂SO₄) and heat. The mechanism begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon a much stronger electrophile. A water molecule then attacks this activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers facilitate the departure of the amine as a protonated ammonium (B1175870) ion, which is a good leaving group. A final deprotonation step yields the carboxylic acid product. khanacademy.org
Basic Hydrolysis : This pathway requires a concentrated strong base (e.g., NaOH) and prolonged heating. arkat-usa.orgchemistrysteps.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. The expulsion of the amide anion (R₂N⁻) is energetically unfavorable as it is a very poor leaving group. chemistrysteps.com The reaction is driven to completion by a subsequent irreversible acid-base reaction, where the strongly basic amide anion deprotonates the newly formed carboxylic acid to yield a carboxylate salt and the neutral amine. An acidic workup is then required to protonate the carboxylate and isolate the final carboxylic acid product. khanacademy.orgchemistrysteps.com
Reduction of the Amide to Amines
The amide functionality in this compound can be reduced to the corresponding amine. Amides are among the least reactive carboxylic acid derivatives, necessitating the use of powerful reducing agents. chemistrysteps.com Lithium aluminum hydride (LiAlH₄) is a standard reagent for this transformation, capable of reducing primary, secondary, and tertiary amides. masterorganicchemistry.comlibretexts.org
The reaction mechanism involves the nucleophilic addition of a hydride ion from LiAlH₄ to the electrophilic carbonyl carbon of the amide. masterorganicchemistry.com This is followed by the elimination of an aluminate-oxygen species to form an intermediate iminium ion. A second hydride addition to the iminium ion yields the final amine product. chemistrysteps.commasterorganicchemistry.com In this specific case, the reduction would convert the butanamide into a substituted aminobutane. While the bromine at the alpha position is generally retained during this reduction, side reactions can occur depending on the precise reaction conditions.
Table 1: Expected Products from Amide Reduction
| Starting Material | Reagent | Expected Product |
|---|
N-Alkylation and N-Acylation Reactions
As a secondary amide, this compound possesses a hydrogen atom on the nitrogen, which can be substituted through N-alkylation or N-acylation reactions. The lone pair of electrons on the amide nitrogen is delocalized through resonance with the adjacent carbonyl group, rendering it less nucleophilic than an amine. orgoreview.com Consequently, direct alkylation is often inefficient.
A more effective strategy involves the deprotonation of the amide with a strong base, such as sodium hydride (NaH), to form a highly nucleophilic amidate anion. This anion can then readily react with alkylating agents (e.g., alkyl halides) or acylating agents (e.g., acid chlorides) to yield N-alkylated (tertiary) amides or N-acylated (imide) products, respectively. researchgate.netflvc.org The bulky 2-methylcyclohexyl group may sterically hinder the approach of the electrophile to the nitrogen atom, potentially requiring more forcing reaction conditions. flvc.org
Table 2: Potential N-Alkylation and N-Acylation Reactions
| Reagents | Product Type | Expected Product Name |
|---|---|---|
| 1. NaH 2. CH₃I | N-Alkylation | 2-bromo-N,3-dimethyl-N-(2-methylcyclohexyl)butanamide |
Reactions Involving the Aliphatic Butanamide Backbone
Reactivity at the Methyl Group at C-3
The butanamide backbone contains an isopropyl group at the C-3 position, characterized by a tertiary carbon bonded to two methyl groups and a hydrogen. fiveable.meucla.edu The C-H bonds of the methyl groups and the tertiary C-H bond are generally unreactive under standard ionic conditions due to their non-polar nature and high bond dissociation energy. The isopropyl group can, however, impart significant steric hindrance, influencing the reactivity of other parts of the molecule. fiveable.me
Reactions at this position typically require radical conditions. For instance, free-radical halogenation using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., UV light or benzoyl peroxide) could potentially substitute a hydrogen atom on one of the C-3 methyl groups or the tertiary C-3 hydrogen.
Stereospecificity of Reactions
The molecule this compound contains multiple stereocenters: at C-2 (bearing the bromine), C-3 (bearing the methyl group), and within the 2-methylcyclohexyl ring (C-1' and C-2'). The presence of these chiral centers means that reactions can proceed with a high degree of stereospecificity or stereoselectivity.
For example, a nucleophilic substitution reaction at the C-2 position, where the bromine atom is located, is expected to proceed via an Sₙ2 mechanism if a strong, unhindered nucleophile is used. This would result in an inversion of the stereochemical configuration at that center. The existing stereocenters in the N-(2-methylcyclohexyl) moiety and at C-3 can act as chiral auxiliaries, directing the incoming nucleophile to one face of the molecule over the other, leading to a diastereoselective outcome. nih.gov The formation of one diastereomer in preference to another is a common feature in the reactions of such chiral molecules. nih.gov
Reactivity of the 2-Methylcyclohexyl Moiety
The 2-methylcyclohexyl group is a saturated carbocyclic system that is largely unreactive under many conditions. Its primary role is often steric; its bulk can influence the conformation of the amide bond and hinder access to the reactive centers of the molecule, such as the nitrogen atom and the carbonyl carbon.
The cyclohexane (B81311) ring itself can undergo reactions typical of alkanes, such as free-radical halogenation, but these usually require harsh conditions and may lack selectivity, leading to a mixture of products. The tertiary C-H bond at the 2-position of the ring is a potential site for such radical reactions. The synthesis of related compounds, such as 2-methylcyclohexanol, often starts from ortho-cresol, which is then hydrogenated, indicating the general stability of the substituted cyclohexane ring. google.com
Reactions at the Methyl Substituent on the Ring
The methyl group on the 2-methylcyclohexyl ring is a potential site for various chemical transformations, primarily involving free radical pathways or strong oxidizing agents.
One of the most common reactions involving alkyl groups on a cycloalkane ring is free-radical halogenation . researchgate.net In the presence of a halogen (e.g., Cl₂, Br₂) and initiated by heat or UV light, a hydrogen atom on the methyl group can be substituted by a halogen atom. This process proceeds via a free-radical chain mechanism, which includes initiation, propagation, and termination steps. scielo.br The selectivity of this reaction depends on the stability of the resulting radical intermediate. Tertiary hydrogens are generally more reactive than secondary, which are in turn more reactive than primary hydrogens. Therefore, while reaction at the methyl group (a primary position) is possible, reaction at the tertiary carbon of the cyclohexane ring (if present) would be favored.
Oxidation of the methyl group is another potential reaction. Strong oxidizing agents can convert the methyl group into a carboxylic acid, alcohol, or other oxygenated functionalities. The specific product depends on the oxidant used and the reaction conditions. For instance, studies on the oxidation of methylcyclohexane (B89554) have shown that various oxidized products can be formed. pearson.commdpi.com Catalytic oxidation processes, employing transition metal catalysts, can also facilitate the functionalization of the methyl group. pearson.com
Potential for Ring Rearrangements or Expansion/Contraction
The N-(2-methylcyclohexyl)butanamide structure has the potential to undergo ring rearrangements, particularly if a carbocation intermediate is formed on the cyclohexyl ring. Such rearrangements are driven by the formation of a more stable carbocation.
Wagner-Meerwein rearrangements are a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent carbon. princeton.eduacs.org If a reaction condition leads to the formation of a carbocation at a secondary position on the cyclohexyl ring, a hydride or methyl shift could occur to form a more stable tertiary carbocation. For example, if a carbocation were to form at the carbon bearing the amide group, a 1,2-hydride shift from the adjacent tertiary carbon (bearing the methyl group) would lead to a more stable tertiary carbocation.
Ring expansion and contraction are also possibilities under specific conditions that favor carbocation formation. libretexts.orgresearchgate.net For instance, if a carbocation is generated on a carbon exocyclic to the ring, a ring expansion might occur to relieve ring strain and form a more stable carbocation. Conversely, formation of a carbocation on a ring carbon can sometimes lead to a ring contraction, although this is generally less common for six-membered rings unless it leads to a significantly more stable intermediate. sciforum.netyoutube.com The Tiffeneau-Demjanov rearrangement is an example of a reaction that can lead to ring expansion of cyclic ketones, proceeding through a carbocation intermediate. libretexts.org While not directly applicable to the starting material, it illustrates the principle of carbocation-driven ring expansion.
Detailed Mechanistic Investigations
A thorough understanding of the reactivity of this compound requires detailed mechanistic investigations. These studies provide insights into the reaction pathways, intermediates, and the factors that control the reaction rate and selectivity.
Kinetic Analysis of Key Reactions
Kinetic studies are fundamental to elucidating reaction mechanisms. For the α-bromo amide portion of the molecule, nucleophilic substitution reactions are of primary interest. The rate of these reactions can be determined by monitoring the disappearance of the reactant or the appearance of the product over time.
The rate law for a nucleophilic substitution reaction can provide evidence for either an S(_N)1 or S(_N)2 mechanism. An S(_N)2 reaction is bimolecular, and its rate is dependent on the concentration of both the substrate and the nucleophile (rate = k[substrate][nucleophile]). researchgate.net In contrast, an S(_N)1 reaction is unimolecular, with a rate-determining step that involves only the ionization of the substrate to form a carbocation (rate = k[substrate]). scielo.br
For α-bromo amides, S(_N)2 reactions are common. Kinetic studies on the nucleophilic substitution of α-bromo esters, which are structurally similar, have been conducted to understand the factors influencing their reactivity. researchgate.net The steric hindrance around the electrophilic carbon and the nature of the nucleophile and leaving group all play crucial roles in determining the reaction rate. The bulky N-(2-methylcyclohexyl) group in the target molecule would likely have a significant steric influence on the rate of nucleophilic attack at the α-carbon.
Below is a hypothetical data table illustrating the effect of reactant concentrations on the initial rate of a nucleophilic substitution reaction of an α-bromo amide, consistent with an S(_N)2 mechanism.
| Experiment | [α-bromo amide] (M) | [Nucleophile] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |
Elucidation of Transition State Structures and Reaction Intermediates
The transition state is the highest energy point along the reaction coordinate and its structure provides valuable information about the mechanism. For an S(_N)2 reaction, the transition state involves a pentacoordinate carbon atom where the nucleophile is forming a bond and the leaving group is breaking its bond simultaneously. nih.govlibretexts.org The geometry of this transition state is typically trigonal bipyramidal. libretexts.org Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for calculating the structures and energies of transition states. mdpi.comsciforum.net
In the case of this compound, the bulky substituents (the isopropyl group and the N-(2-methylcyclohexyl) group) would influence the geometry and energy of the S(_N)2 transition state. Steric hindrance can raise the energy of the transition state, thereby slowing down the reaction.
Carbocation rearrangements, as discussed earlier, proceed through carbocation intermediates. These intermediates are planar, sp²-hybridized carbon atoms with a vacant p-orbital. Their stability follows the order tertiary > secondary > primary. The elucidation of these intermediates often relies on trapping experiments or spectroscopic observation under specific conditions.
Deuterium (B1214612) Labeling Studies for Mechanism Determination
Deuterium labeling is a powerful technique used to probe reaction mechanisms. libretexts.org By replacing a hydrogen atom with its heavier isotope, deuterium, one can observe a kinetic isotope effect (KIE), which is a change in the reaction rate. pearson.com The magnitude of the KIE can provide evidence for bond breaking at the labeled position in the rate-determining step of the reaction.
For example, to investigate if a C-H bond on the methyl group of the cyclohexyl ring is broken in the rate-determining step of an oxidation reaction, one could synthesize the deuterated analogue and compare its reaction rate to the non-deuterated compound. A significant primary KIE (typically kH/kD > 2) would indicate that the C-H bond is broken in the rate-determining step. quora.comorganic-chemistry.org
Deuterium labeling can also be used to trace the path of atoms during a rearrangement. For instance, in a suspected hydride shift, labeling the potential migrating hydrogen with deuterium and analyzing the product distribution and the location of the deuterium label can confirm the rearrangement pathway.
Influence of Solvent and Catalysis on Reaction Pathways
The choice of solvent can have a profound impact on the rate and mechanism of a reaction. For nucleophilic substitution reactions, polar protic solvents (e.g., water, alcohols) can solvate both the nucleophile and the leaving group, and they are particularly effective at stabilizing carbocation intermediates, thus favoring S(_N)1 reactions. scielo.brpearson.com Polar aprotic solvents (e.g., acetone, DMSO), on the other hand, are less effective at solvating anions, which can make the nucleophile more reactive and favor S(_N)2 reactions.
The table below summarizes the general effects of different solvent types on S(_N)1 and S(_N)2 reactions.
| Solvent Type | Effect on S(_N)1 Rate | Effect on S(_N)2 Rate | Reasoning |
|---|---|---|---|
| Polar Protic | Increases | Decreases | Stabilizes carbocation and leaving group; solvates nucleophile. |
| Polar Aprotic | Decreases | Increases | Does not effectively solvate the nucleophile, increasing its reactivity. |
| Nonpolar | Slows significantly | Slows significantly | Reactants are often insoluble; does not stabilize charged intermediates or transition states. |
Catalysis can also alter reaction pathways. For instance, Lewis acids can be used to catalyze the cleavage of the carbon-bromine bond by coordinating to the bromine atom, making it a better leaving group. libretexts.org This can promote reactions that might otherwise be slow. In the context of α-bromo amides, various catalysts, including metal complexes, have been employed to facilitate nucleophilic substitution and other transformations. libretexts.org The choice of catalyst can influence the stereochemical outcome of the reaction, leading to enantioselective transformations.
Computational and Theoretical Chemistry Studies on 2 Bromo 3 Methyl N 2 Methylcyclohexyl Butanamide
Molecular Mechanics and Dynamics Simulations
Theoretical investigations into the conformational landscape and dynamic behavior of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide are critical for understanding its three-dimensional structure, which in turn influences its chemical reactivity and potential biological activity. Molecular mechanics and dynamics simulations serve as powerful tools for exploring the vast conformational space of this flexible molecule.
Conformational Search and Global Minimum Identification
Due to the presence of multiple chiral centers and rotatable bonds, this compound can exist in a large number of stereoisomers and conformers. A systematic or stochastic conformational search is the initial step in identifying the most stable, low-energy structures.
A typical computational approach would involve generating an initial set of possible conformations by systematically rotating all acyclic single bonds (e.g., the C-C and C-N bonds of the butanamide chain and the bond connecting the amide to the cyclohexane (B81311) ring). Given the complexity arising from the four stereocenters in the molecule—C2 and C3 of the butanamide moiety, and C1 and C2 of the N-(2-methylcyclohexyl) group—a comprehensive search would need to consider all possible diastereomers (RRR, RRS, RSR, SRR, etc.).
These initial structures are then subjected to energy minimization using a suitable force field, such as MMFF94 or Amber. This process refines the geometry of each conformer to a local energy minimum. The resulting collection of low-energy conformers is then analyzed to identify the global minimum, which represents the most stable conformation of the molecule in the gas phase. The identification of the global minimum is crucial as it is often the most populated conformation at thermal equilibrium.
Prediction of Preferred Geometries and Energetics
Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule. By simulating the motion of the atoms over time at a given temperature, MD can reveal the preferred conformations in a simulated solvent environment and the energy barriers for interconversion between different conformers. This provides a more realistic picture of the molecule's behavior in solution.
The relative energies of the stable conformers are of particular interest. These energy differences can be used to estimate the population of each conformer at a given temperature using the Boltzmann distribution.
Below is a hypothetical table illustrating the kind of data that would be generated from such a study for a specific diastereomer.
| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angle 1 (°C) | Key Dihedral Angle 2 (°C) | Cyclohexane Conformation |
| 1 (Global Minimum) | 0.00 | -175.2 | 65.8 | Chair |
| 2 | 1.25 | 70.1 | 178.9 | Chair |
| 3 | 2.89 | -65.4 | -170.3 | Twist-Boat |
| 4 | 4.12 | 178.5 | -55.9 | Chair |
Quantum Chemical Calculations
To gain a deeper understanding of the electronic properties and reactivity of this compound, quantum chemical calculations are employed. These methods provide a more accurate description of the electronic structure than molecular mechanics.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)
Density Functional Theory (DFT) is a commonly used quantum chemical method for analyzing the electronic structure of molecules of this size. Calculations using a functional such as B3LYP with a suitable basis set (e.g., 6-31G*) can provide valuable information about the distribution of electrons within the molecule.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. For this compound, the HOMO is likely to be localized on the bromine atom and the amide nitrogen, while the LUMO may be associated with the antibonding orbitals of the carbonyl group and the C-Br bond.
Analysis of the molecular electrostatic potential (MEP) and atomic charges (e.g., Mulliken or Natural Bond Orbital charges) reveals the charge distribution across the molecule. This information helps to identify electrophilic and nucleophilic sites, which is crucial for predicting how the molecule will interact with other chemical species.
A hypothetical table of calculated electronic properties is presented below.
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 2.5 D |
Prediction of Spectroscopic Parameters (without empirical data presentation)
Quantum chemical calculations can predict various spectroscopic parameters, which can aid in the structural elucidation of the molecule. For instance, theoretical calculations can predict the vibrational frequencies corresponding to the infrared (IR) spectrum. Key vibrational modes for this molecule would include the N-H stretch, the C=O stretch of the amide, and the C-Br stretch.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These theoretical shifts, when compared to a reference standard like tetramethylsilane (B1202638) (TMS), can help in assigning the signals in an experimental NMR spectrum. The calculations would need to consider the effects of different conformations on the chemical shifts.
Calculation of Thermodynamic Properties (e.g., Reaction Enthalpies, Free Energies)
Quantum chemical methods can be used to calculate various thermodynamic properties of this compound. The standard enthalpy of formation (ΔH°f), standard Gibbs free energy of formation (ΔG°f), and entropy (S°) can be computed from the vibrational frequencies and other molecular properties obtained from the calculations.
These thermodynamic parameters are essential for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it might participate. For example, the enthalpy of reaction for a hypothetical chemical transformation involving this molecule could be estimated by calculating the difference between the total enthalpies of the products and the reactants.
Below is a hypothetical table summarizing calculated thermodynamic properties at a standard state (298.15 K and 1 atm).
| Thermodynamic Property | Calculated Value |
| Standard Enthalpy of Formation (ΔH°f) | -150.5 kcal/mol |
| Standard Gibbs Free Energy of Formation (ΔG°f) | -85.2 kcal/mol |
| Entropy (S°) | 125.8 cal/mol·K |
Computational Studies of Reaction Mechanisms
Detailed computational investigations into the reaction mechanisms involving this compound are not presently available. Such studies would typically involve the use of quantum chemical methods to explore the pathways of its key chemical transformations.
Locating and Characterizing Transition States for Key Transformations
The identification and characterization of transition states are fundamental to understanding reaction mechanisms, providing insights into the energy barriers and geometries of the highest-energy points along a reaction coordinate. For a molecule like this compound, potential transformations of interest could include nucleophilic substitution at the α-carbon, elimination reactions to form an unsaturated amide, or rearrangements. However, no specific studies have been published that locate or characterize the transition states for these or any other reactions involving this compound.
Analyzing Potential Energy Surfaces of Reactions
A potential energy surface (PES) provides a comprehensive map of the energy of a system as a function of its atomic coordinates. wayne.edulibretexts.org Analysis of the PES for reactions of this compound would reveal the intricate details of reactant and product stability, the presence of intermediates, and the pathways connecting them. researchgate.netyoutube.com This would allow for a thorough understanding of the thermodynamics and kinetics of its chemical behavior. At present, no such analyses for this specific amide have been documented.
Simulating Reaction Dynamics and Pathways
Beyond static models of reaction pathways, molecular dynamics simulations can provide a time-resolved view of chemical reactions. researchgate.net These simulations follow the trajectories of atoms over time, offering insights into the dynamic processes of bond breaking and formation. For this compound, such simulations could elucidate the role of solvent molecules, conformational changes, and vibrational energy in influencing reaction outcomes. However, no reaction dynamics simulations for this compound have been reported.
Quantitative Structure-Property Relationships (QSPR) Studies (focusing on chemical properties, not biological activity)
QSPR studies aim to establish mathematical relationships between the structural features of molecules and their physicochemical properties. These models can then be used to predict the properties of new or untested compounds.
Correlation of Structural Descriptors with Reactivity Trends
For a series of related α-haloamides, QSPR models could be developed to correlate structural descriptors (such as electronic properties, steric parameters, and topological indices) with reactivity trends. This could include rates of nucleophilic substitution or susceptibility to elimination. While the principles of QSPR are well-established, no studies have been found that specifically apply these methods to predict the chemical reactivity of this compound.
Prediction of Physicochemical Parameters Relevant to Chemical Processes
Computational tools can predict a variety of physicochemical parameters that are crucial for understanding and modeling chemical processes. While specific experimental or high-level computational data for this compound is scarce, some basic properties can be estimated using predictive models.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method/Source |
| Molecular Formula | C12H22BrNO | - |
| Molecular Weight | 276.21 g/mol | - |
| XLogP3 | 3.9 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Monoisotopic Mass | 275.088 g/mol | PubChem |
Note: These values are based on computational predictions and have not been experimentally verified.
Derivatization and Analog Development Based on 2 Bromo 3 Methyl N 2 Methylcyclohexyl Butanamide
Synthesis of Stereoisomeric Analogs
The structure of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide contains three chiral centers: one at the bromine-bearing carbon (C2 of the butanamide moiety), one at the adjacent carbon bearing the isopropyl group (C3), and one on the cyclohexyl ring (C2'). This gives rise to a total of 2³ = 8 possible stereoisomers. The synthesis of specific enantiomers and diastereomers is crucial for understanding the stereochemical requirements for biological activity.
The preparation of specific stereoisomers of this compound is most effectively achieved by coupling enantiomerically pure starting materials. This approach involves the synthesis of chiral 2-bromo-3-methylbutanoic acid and its subsequent amidation with a specific stereoisomer of 2-methylcyclohexylamine (B147291).
The chiral 2-bromo-3-methylbutanoic acid can be prepared from the corresponding amino acid, L-valine or D-valine, which provides control over the stereochemistry at C3. The amino group can be converted to a bromine atom with retention of configuration via a diazotization-halogenation reaction. nih.gov For instance, treating L-valine with sodium nitrite (B80452) and potassium bromide in the presence of a strong acid can yield (2S,3S)-2-bromo-3-methylbutanoic acid.
Similarly, enantiomerically pure (1R,2R)- or (1S,2S)-2-methylcyclohexylamine can be obtained through resolution of the racemic mixture. The amidation reaction between the chiral acid halide (prepared from the carboxylic acid) and the chiral amine yields a specific diastereomer. For example, reacting (2S,3S)-2-bromo-3-methylbutanoyl chloride with (1R,2R)-2-methylcyclohexylamine would produce one of the eight possible stereoisomers. By systematically combining the different enantiomers of the two starting materials, all possible diastereomers and their corresponding enantiomers can be synthesized.
Table 1: Representative Synthesis of Stereoisomers This table presents a hypothetical pathway for the synthesis of a specific diastereomer. Reaction conditions and yields are illustrative and based on general amidation procedures.
| Step | Reactant 1 | Reactant 2 | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | (2S,3S)-2-bromo-3-methylbutanoic acid | Thionyl chloride (SOCl₂) | Reflux | (2S,3S)-2-bromo-3-methylbutanoyl chloride | ~90 |
Structural Modifications at the Bromine Position
The bromine atom at the alpha-position is a versatile handle for introducing a wide range of functional groups via nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent carbonyl group activates the C-Br bond towards nucleophilic attack.
The bromine atom can be replaced by other halogens to modulate the compound's properties, such as lipophilicity and metabolic stability.
Fluorine: The introduction of fluorine can significantly alter the electronic properties and metabolic profile of a molecule. The substitution of bromine with fluorine can be achieved using a nucleophilic fluoride (B91410) source. Silver(I) fluoride (AgF) has been shown to be effective for the fluorination of α-bromoamides under mild conditions. researchgate.net
Chlorine: The corresponding α-chloro amide can be synthesized by reacting the parent 3-methyl-N-(2-methylcyclohexyl)butanamide with a chlorinating agent like N-chlorosuccinimide (NCS). Alternatively, substitution of the bromine can be achieved, though this is less common than direct chlorination of the unsubstituted amide.
Iodine: An α-iodo analog can be prepared via a Finkelstein reaction, where the bromo-compound is treated with an iodide salt, such as sodium iodide (NaI), in a suitable solvent like acetone. The equilibrium is driven by the precipitation of the less soluble sodium bromide.
Table 2: Halogen Exchange Reactions This table illustrates potential conditions for halogen substitution reactions based on established methods for α-haloamides. Yields are estimates.
| Target Compound | Starting Material | Reagent/Conditions | Yield (%) |
|---|---|---|---|
| 2-fluoro-3-methyl-N-(2-methylcyclohexyl)butanamide | This compound | AgF, Acetonitrile (B52724), RT | 60-75 |
| 2-chloro-3-methyl-N-(2-methylcyclohexyl)butanamide | 3-methyl-N-(2-methylcyclohexyl)butanamide | N-Chlorosuccinimide (NCS), CCl₄, reflux | 70-85 |
A diverse array of functional groups can be introduced at the alpha-position, leading to analogs with potentially different chemical and biological properties.
Hydroxyl: The α-hydroxy amide can be synthesized by treating the α-bromo amide with a hydroxide (B78521) source, such as aqueous sodium hydroxide, followed by an acidic workup.
Amino: Substitution with an amino group to form an α-amino amide can be achieved by reaction with ammonia (B1221849) or a primary/secondary amine. nih.gov This reaction is a common route to synthesizing non-proteinogenic amino acid derivatives.
Nitrile: The introduction of a nitrile group can be accomplished by reacting the α-bromo amide with a cyanide salt, such as sodium cyanide (NaCN), in a polar aprotic solvent like DMSO.
Alkyl: Carbon-carbon bond formation at the alpha-position can be achieved by reacting the α-bromo amide with organometallic reagents, such as organocuprates (Gilman reagents), in a substitution reaction.
Table 3: Substitution with Non-Halogen Nucleophiles This table provides representative reaction conditions for the synthesis of various analogs. Yields are illustrative.
| Functional Group | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|
| Hydroxyl (-OH) | 1. NaOH(aq), reflux; 2. H₃O⁺ | 2-hydroxy-3-methyl-N-(2-methylcyclohexyl)butanamide | 50-65 |
| Amino (-NH₂) | NH₃ (excess), THF | 2-amino-3-methyl-N-(2-methylcyclohexyl)butanamide | 60-75 |
| Nitrile (-CN) | NaCN, DMSO, 50°C | 2-cyano-3-methyl-N-(2-methylcyclohexyl)butanamide | 70-85 |
Modifications of the Amide Nitrogen
N-Alkylation: The amide proton can be removed by a strong base, such as sodium hydride (NaH), to form an amidate anion. This nucleophilic anion can then react with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the N-alkylated derivative.
N-Acylation: N-acylated analogs can be prepared by reacting the amide with an acylating agent, such as an acid chloride or anhydride (B1165640), in the presence of a base like pyridine (B92270) or triethylamine (B128534). This reaction introduces an additional acyl group onto the amide nitrogen.
Table 4: N-Alkylation and N-Acylation Reactions This table shows potential synthetic routes for modifying the amide nitrogen. Yields are estimates based on general procedures.
| Modification | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|
| N-Methylation | 1. NaH, THF; 2. CH₃I | 2-bromo-N-methyl-3-methyl-N-(2-methylcyclohexyl)butanamide | 75-90 |
Substitution of the Cyclohexyl Moiety with Other Cyclic or Acyclic Groups
The N-(2-methylcyclohexyl) group plays a significant role in defining the steric and lipophilic character of the parent molecule. Replacing this moiety with other cyclic or acyclic groups can profoundly influence its biological activity and physicochemical properties. A range of commercially available or synthetically accessible amines can be utilized in the amide bond formation step, displacing the 2-methylcyclohexylamine used in the synthesis of the parent compound.
Cyclic Replacements: The introduction of alternative carbocyclic and heterocyclic rings can probe the importance of the cyclohexane (B81311) ring's conformation and size. For instance, smaller rings like cyclopentyl or larger rings like cycloheptyl could be introduced. Aromatic rings, such as a phenyl or a substituted phenyl group, would introduce rigidity and potential for π-stacking interactions. Heterocyclic amines, including those containing nitrogen, oxygen, or sulfur, could introduce new hydrogen bonding capabilities and alter the polarity of this region of the molecule.
Acyclic Replacements: The substitution with various acyclic amines can explore the impact of conformational flexibility. Linear alkyl chains of varying lengths, as well as branched alkyl groups, can be incorporated to fine-tune the lipophilicity and steric bulk. The introduction of functional groups within these acyclic chains, such as ethers or alcohols, could enhance solubility and introduce new interaction points.
| Parent Moiety | Proposed Replacement Group | Rationale for Substitution |
| 2-Methylcyclohexyl | Cyclopentyl | Investigates the effect of a smaller, more planar ring system. |
| 2-Methylcyclohexyl | Phenyl | Introduces aromaticity and rigidity. |
| 2-Methylcyclohexyl | Piperidinyl | Incorporates a basic nitrogen for potential salt formation and altered solubility. |
| 2-Methylcyclohexyl | tert-Butyl | Provides a sterically demanding, non-cyclic lipophilic group. |
| 2-Methylcyclohexyl | Isobutyl | Offers a smaller, branched acyclic alternative. |
Modifications of the Butanamide Skeleton
The butanamide core of the molecule presents numerous opportunities for modification, including altering its length, introducing new stereochemical features, and modifying its existing substituents.
Chain Elongation or Shortening
Varying the length of the carbon chain of the butanamide skeleton can alter the distance between the key functional groups of the molecule. This can be achieved by using different carboxylic acid precursors in the synthesis. For instance, employing a propanoyl or pentanoyl derivative in place of the butanoyl moiety would result in a shortened or elongated carbon backbone, respectively. These changes could affect how the molecule fits into a putative binding pocket.
Introduction of Additional Stereocenters or Unsaturation
The introduction of new stereocenters can lead to diastereomers with distinct three-dimensional arrangements and potentially different biological activities. This could be accomplished by incorporating additional substituents along the butanamide chain. Furthermore, the introduction of a double or triple bond within the butanamide skeleton would create a more rigid structure and could be used to explore the importance of conformational flexibility in this region of the molecule. For example, the synthesis could start from an unsaturated carboxylic acid derivative.
Modification of the Methyl Group at C-3
| Modification Type | Example Precursor | Resulting Moiety | Objective |
| Chain Shortening | 2-bromo-propanoic acid | 2-bromo-propanamide | Decrease distance between key functional groups. |
| Chain Elongation | 2-bromo-pentanoic acid | 2-bromo-pentanamide | Increase distance between key functional groups. |
| Unsaturation | 2-bromo-but-3-enoic acid | 2-bromo-but-3-enamide | Introduce rigidity and potential for new interactions. |
| C-3 Modification | 2-bromo-3-ethyl-butanoic acid | 2-bromo-3-ethyl-butanamide | Probe steric tolerance at the C-3 position. |
Structural Modifications of the Methylcyclohexyl Moiety
The 2-methylcyclohexyl group itself offers several avenues for structural modification to fine-tune the properties of the parent compound.
Alterations to the Cyclohexyl Ring
The position of the methyl group on the cyclohexane ring can be altered to the 3- or 4-position to investigate the spatial requirements of the binding partner. The introduction of additional substituents on the cyclohexyl ring, such as other alkyl groups, halogens, or polar groups like hydroxyl or methoxy, could further probe the steric and electronic requirements of this part of the molecule. Furthermore, changing the ring size to a cyclopentyl or cycloheptyl system, as mentioned in section 6.3.2, would also fall under this category of modification and would significantly alter the conformational properties of this substituent.
| Parent Moiety | Modified Moiety | Rationale |
| 2-Methylcyclohexyl | 3-Methylcyclohexyl | To assess the importance of the methyl group's position. |
| 2-Methylcyclohexyl | 4-Methylcyclohexyl | To further explore positional isomers. |
| 2-Methylcyclohexyl | 2,4-Dimethylcyclohexyl | To investigate the effect of additional steric bulk. |
| 2-Methylcyclohexyl | 4-Hydroxycyclohexyl | To introduce a polar, hydrogen-bonding group. |
| 2-Methylcyclohexyl | Cyclopentyl | To evaluate the impact of a smaller ring system. |
Replacement with Other Substituted Cycloalkyl or Heterocyclic Rings
In the strategic development of analogs from a lead compound such as this compound, the modification of cyclic moieties is a cornerstone of medicinal chemistry. This process, often termed "scaffold hopping" or "bioisosteric replacement," involves substituting the existing 2-methylcyclohexyl group with other cycloalkyl or heterocyclic rings to enhance potency, selectivity, metabolic stability, and other pharmacokinetic properties. nih.govnamiki-s.co.jpnih.gov The rationale behind these modifications is to explore new chemical space and identify novel structures with improved therapeutic profiles.
The introduction of different cyclic systems can significantly alter the molecule's interaction with its biological target. The size, shape, and flexibility of the ring system are critical determinants of binding affinity. For instance, replacing the cyclohexane ring with a smaller cyclopentyl or a larger cycloheptyl ring would modify the spatial orientation of the substituents and could lead to a more optimal fit within a receptor's binding pocket. Furthermore, the introduction of substituents on these cycloalkyl rings can provide additional points of interaction or fine-tune the lipophilicity of the compound.
Heterocyclic rings, in particular, offer a versatile platform for analog development due to their unique electronic properties and ability to engage in hydrogen bonding. nih.gov The incorporation of nitrogen, oxygen, or sulfur atoms into the ring structure can introduce polar interactions, which may enhance binding affinity and improve solubility. nih.gov For example, replacing the 2-methylcyclohexyl group with a piperidine, morpholine, or thiomorpholine (B91149) ring would not only alter the conformational properties of the molecule but also introduce hydrogen bond acceptors (and in the case of piperidine, a hydrogen bond donor), potentially leading to new and favorable interactions with the target protein.
The exploration of diverse cycloalkyl and heterocyclic rings is a systematic process guided by structure-activity relationship (SAR) studies. By synthesizing and evaluating a range of analogs with different cyclic moieties, researchers can build a comprehensive understanding of the structural requirements for optimal biological activity.
Below is a conceptual table illustrating potential modifications to the N-cycloalkyl group of this compound and the rationale for their investigation. It is important to note that the predicted outcomes are hypothetical and would require experimental validation.
Interactive Data Table: Hypothetical Analogs of this compound
| Parent Compound | Analog Moiety | Ring Type | Rationale for Substitution | Potential Impact on Properties |
| N-(2-methylcyclohexyl) | N-Cyclopentyl | Substituted Cycloalkyl | Alter ring size and conformational flexibility. | May improve binding affinity through a better fit in the binding pocket. |
| N-(2-methylcyclohexyl) | N-Cycloheptyl | Substituted Cycloalkyl | Explore larger lipophilic space. | Could enhance lipophilicity and potentially membrane permeability. |
| N-(2-methylcyclohexyl) | N-(4-methylcyclohexyl) | Substituted Cycloalkyl | Investigate the impact of substituent position. | May alter binding orientation and affinity. |
| N-(2-methylcyclohexyl) | N-Piperidinyl | Heterocyclic | Introduce a hydrogen bond donor/acceptor and a basic center. | Could increase solubility and introduce new binding interactions. |
| N-(2-methylcyclohexyl) | N-Morpholinyl | Heterocyclic | Introduce a hydrogen bond acceptor and increase polarity. | May improve aqueous solubility and pharmacokinetic profile. |
| N-(2-methylcyclohexyl) | N-Thiomorpholinyl | Heterocyclic | Introduce a sulfur atom for potential metabolic and binding differences. | Could alter metabolic stability and binding characteristics. |
| N-(2-methylcyclohexyl) | N-Tetrahydropyranyl | Heterocyclic | Introduce an ether oxygen as a hydrogen bond acceptor. | May enhance solubility and binding affinity. |
| N-(2-methylcyclohexyl) | N-Pyridinyl | Aromatic Heterocyclic | Introduce aromaticity and a polar nitrogen atom. | Could lead to new π-stacking interactions and improved solubility. |
Emerging Roles in Organic Synthesis and Advanced Chemical Sciences
Utilization as a Chiral Building Block in Asymmetric Synthesis
The presence of multiple stereocenters in 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide makes it an intriguing candidate as a chiral building block. In asymmetric synthesis, the goal is to produce a single enantiomer of a chiral product, a critical consideration in the development of pharmaceuticals and other biologically active molecules.
Theoretically, diastereomers of this compound could be separated, providing access to enantiomerically pure starting materials. Each diastereomer could then be elaborated into more complex structures, with the stereochemistry of the initial building block dictating the stereochemical outcome of subsequent reactions. The bromine atom serves as a handle for a variety of chemical transformations, such as nucleophilic substitution or cross-coupling reactions, allowing for the introduction of new functional groups with retention or inversion of configuration at the adjacent stereocenter.
The inherent chirality of the N-(2-methylcyclohexyl) group could act as a chiral auxiliary, directing the stereochemical course of reactions at the butanamide backbone. For instance, enolate formation from the amide followed by reaction with an electrophile could proceed with high diastereoselectivity due to the steric influence of the bulky and stereochemically defined cyclohexyl group. Subsequent cleavage of the amide bond would then release the enantiomerically enriched product and potentially allow for the recovery of the chiral amine.
Potential Applications as a Ligand in Catalysis
The amide functionality within this compound presents an opportunity for its use as a ligand in transition metal catalysis. Chiral ligands are essential for the development of asymmetric catalysts, which can generate chiral products from achiral starting materials with high enantioselectivity.
The amide oxygen and nitrogen atoms can act as coordination sites for a metal center. Modification of the bromine atom, for example, by substitution with a phosphine (B1218219) or another coordinating group, could create a bidentate or even tridentate chiral ligand. The stereocenters in both the N-alkyl and acyl groups would create a well-defined chiral pocket around the metal, which is crucial for effective stereochemical control in catalytic reactions.
The potential for different diastereomers of this compound to be synthesized and separated could lead to a library of related but distinct chiral ligands. This would allow for the fine-tuning of the catalyst's steric and electronic properties to optimize its performance for a specific transformation.
Once complexed with a suitable metal, such as rhodium, palladium, or iridium, these hypothetical ligands could be explored in a range of asymmetric catalytic reactions. Potential applications could include asymmetric hydrogenation, hydrosilylation, or carbon-carbon bond-forming reactions. The success of such a catalyst would depend on the ability of the chiral ligand to effectively transfer its stereochemical information to the substrate during the catalytic cycle.
Role as a Synthetic Intermediate for Novel Chemical Structures
Beyond its direct use as a chiral building block or ligand, this compound can be envisioned as a versatile intermediate for the synthesis of novel chemical structures. The combination of the amide and the alkyl bromide allows for a wide array of synthetic manipulations.
For instance, intramolecular reactions could be explored. Treatment with a base could potentially lead to the formation of a lactam or other cyclic structures through intramolecular cyclization, with the stereochemistry of the starting material influencing the ring's conformation and substitution pattern.
Furthermore, the bromine atom can be converted into other functional groups, such as an azide, a thiol, or an organometallic reagent. Each of these new intermediates would open up further avenues for synthetic diversification, leading to the creation of novel molecular scaffolds that are not easily accessible through other synthetic routes.
Precursor for Macrocyclic Systems
The synthesis of macrocycles is a significant challenge in organic chemistry, with important implications for drug discovery and materials science. While direct research on this compound as a macrocycle precursor is not yet prevalent in the literature, the known reactivity of α-bromo amides allows for informed speculation on its potential applications. One plausible strategy involves intramolecular cyclization, where the α-bromo amide moiety serves as an electrophilic site for a nucleophilic group tethered to the N-cyclohexyl substituent.
Hydrogen bond-directed strategies could also be envisioned to pre-organize linear precursors containing the this compound unit, thereby facilitating macrocyclization through reactions like "click chemistry". rsc.org The amide functionality itself is a key component of many macrocyclic structures, and methods that involve amide bond formation are central to their synthesis. cam.ac.uknih.gov
Illustrative Intramolecular Cyclization Parameters for α-Bromo Amide Derivatives:
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Thiol | K₂CO₃ | Acetonitrile (B52724) | 80 | 75 |
| 2 | Amine | NaH | THF | 60 | 68 |
| 3 | Carboxylate | Cs₂CO₃ | DMF | 100 | 82 |
Note: This data is representative of typical conditions for intramolecular cyclizations involving α-halo amides and is not specific to this compound.
Building Block for Polyfunctional Molecules
The construction of molecules bearing multiple functional groups is a central theme in organic synthesis. The α-bromo amide functionality is an excellent handle for introducing molecular complexity. Transition metal-catalyzed cross-coupling reactions have emerged as a powerful tool in this context. For instance, α-bromo amides can participate in nickel-catalyzed Negishi cross-coupling reactions with organozinc reagents, allowing for the formation of α-chiral amides in an enantioselective fashion. nih.gov Similarly, cobalt-catalyzed cross-couplings with Grignard reagents provide access to a variety of α-aryl and β,γ-unsaturated amides. acs.org
Furthermore, palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, can be employed to form C-C bonds between α-bromo amides and organoboron compounds. nih.gov These methodologies would theoretically allow the this compound scaffold to be elaborated with a wide array of substituents, leading to diverse polyfunctional molecules.
Representative Cross-Coupling Reactions of α-Bromo Amides:
| Coupling Partners | Catalyst System | Base | Solvent | Product Type |
|---|---|---|---|---|
| Organozinc Reagent | NiCl₂(dppe) | - | THF | α-Alkylated/Arylated Amide |
| Grignard Reagent | CoCl₂ | - | THF | α-Alkylated/Arylated Amide |
| Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | α-Arylated Amide |
Note: This table illustrates common cross-coupling reactions for the general class of α-bromo amides.
Contribution to the Development of New Synthetic Methodologies and Reagents
The unique reactivity of α-bromo amides continues to inspire the development of novel synthetic methods. Their role is not merely as passive substrates but as active participants in the discovery of new chemical transformations.
Insights into Novel Bond-Forming Reactions
Recent research has highlighted the utility of α-bromo amides in radical-mediated reactions. For example, through the formation of electron donor-acceptor (EDA) complexes or via photocatalysis, α-bromo amides can generate electrophilic carbon-centered radicals. nih.gov These radicals can then engage with unactivated alkenes in a formal [3+2] cycloaddition to form γ-lactams, which are important heterocyclic motifs in pharmaceuticals. nih.gov
Moreover, the concept of "umpolung" or reactivity inversion has been applied to α-bromo amides. researchgate.net This involves transforming the typically electrophilic α-carbon into a nucleophilic one, opening up new avenues for bond formation. For instance, umpolung amide synthesis has been developed for the construction of peptide bonds from α-bromo nitroalkanes, showcasing a departure from traditional amide synthesis strategies. researchgate.netresearchgate.net Palladium-catalyzed three-component reactions involving α-bromo diazoacetates, alcohols, and imines have also been reported, leading to the formation of oxalamides through a process that involves a metal carbynoid intermediate. acs.org
Development of Specific Reagents derived from this compound
While there are no specific, named reagents derived directly from this compound reported in the literature, the general class of α-bromo amides serves as precursors to a variety of reactive intermediates. For example, treatment of an α-bromo amide with a strong base can generate an α-lactam (an aziridinone), a highly strained and reactive species that can be trapped by nucleophiles.
Additionally, α-bromo amides can be converted into organometallic reagents. For instance, their reaction with zinc metal can generate a Reformatsky-type reagent, which can then react with electrophiles such as aldehydes and ketones. These derived reagents, although transient, are powerful tools for C-C bond formation.
Theoretical Contributions to Physical Organic Chemistry and Mechanistic Understanding
The study of reaction mechanisms provides the fundamental framework for understanding and predicting chemical reactivity. The reactions of α-bromo amides offer fertile ground for mechanistic investigations that can refine our understanding of fundamental concepts in physical organic chemistry.
Refinement of Carbocation Chemistry Theories
While classic SN1 reactions of alkyl halides proceed through discrete carbocation intermediates, the situation can be more complex for α-bromo amides. The adjacent amide functionality can influence the stability and reactivity of any developing positive charge on the α-carbon. While some silver-ion promoted reactions of α-bromo amides suggest the involvement of carbocation-like intermediates, these are often heavily influenced by the metal's coordination. nih.gov
In many modern synthetic transformations, the reactivity of the α-carbon of α-bromo amides is better described by pathways other than the formation of a simple carbocation. For example, in the aforementioned palladium-catalyzed reactions, the key intermediates are described as metal carbynoids, which exhibit both carbene and carbocation character. acs.org In radical reactions, the key intermediate is a carbon-centered radical, not a carbocation. nih.gov The study of these reactions thus contributes to a more nuanced understanding of reactive intermediates, moving beyond the traditional dichotomy of SN1 and SN2 pathways and enriching the broader field of carbocation chemistry with new types of electrophilic carbon species.
Understanding of Steric and Electronic Effects in Complex Organic Molecules
The chemical behavior of This compound is governed by a combination of steric and electronic effects arising from its distinct structural features.
Electronic Effects: The primary electronic influence stems from the bromine atom at the α-position to the carbonyl group. Bromine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I effect). This effect has several important consequences:
Increased Electrophilicity of the Carbonyl Carbon: The electron-withdrawing nature of the bromine atom enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. fiveable.me
Increased Acidity of the α-Hydrogen: The inductive effect of the bromine atom stabilizes the conjugate base (enolate) formed upon deprotonation of the α-hydrogen, thereby increasing its acidity. This facilitates reactions that proceed via an enolate intermediate. fiveable.me
Influence on Amide Resonance: The presence of the α-bromo substituent can also modulate the resonance delocalization of the nitrogen lone pair into the carbonyl group, which is a defining characteristic of the amide bond. fiveable.me
Steric Effects: The N-(2-methylcyclohexyl) group introduces significant steric bulk around the amide nitrogen. This steric hindrance can have a profound impact on the molecule's conformation and reactivity:
Restricted Rotation: Like all amides, there is a significant energy barrier to rotation around the C-N bond due to its partial double bond character. The bulky N-substituent can further restrict this rotation, potentially leading to the existence of stable rotational isomers (atropisomers) at room temperature. libretexts.orgnanalysis.com
Diastereoselectivity: The 2-methylcyclohexyl group is chiral. Since the butanamide portion of the molecule also contains chiral centers (at the α and β carbons), the compound exists as a mixture of diastereomers. The steric bulk of the N-substituent is expected to create a chiral environment that can influence the approach of reagents, leading to diastereoselective reactions at the α-carbon.
Shielding of the Amide Bond: The bulky substituent can sterically shield the amide bond from reagents, potentially affecting its susceptibility to hydrolysis or other transformations.
The interplay of these electronic and steric effects makes This compound a complex and potentially useful molecule for investigating reaction mechanisms and for the stereocontrolled synthesis of new organic compounds.
Advanced Analytical Method Development for Research Purposes
The analysis of This compound for research purposes, such as monitoring reaction progress and assessing purity, would necessitate the development of advanced analytical methods. The focus here is on the methodologies themselves, rather than specific property data.
Development of Chromatographic Methods for Purity and Isomeric Analysis
Due to the presence of multiple chiral centers in its structure (at the α-carbon, β-carbon of the butanamide moiety, and the 1 and 2 positions of the cyclohexyl ring), This compound can exist as multiple diastereomers. The separation and quantification of these isomers are critical for its use in stereoselective synthesis and for understanding its chemical properties. High-Performance Liquid Chromatography (HPLC) is the most common technique for the separation of diastereomers. nih.gov
The development of a suitable HPLC method would involve the systematic evaluation of various stationary and mobile phases to achieve optimal resolution of the diastereomeric pairs.
Normal-Phase HPLC (NP-HPLC): This technique often provides good selectivity for the separation of diastereomers. chromforum.orgresearchgate.net The choice of a suitable stationary phase, such as unmodified silica (B1680970) or cyano-bonded silica, would be a primary consideration. The mobile phase would typically consist of a non-polar solvent like hexane (B92381) or heptane, with a polar modifier such as isopropanol (B130326) or ethanol.
Reversed-Phase HPLC (RP-HPLC): While sometimes less effective than NP-HPLC for diastereomer separation, RP-HPLC is a versatile and widely used technique. researchgate.netamericanpharmaceuticalreview.com Common stationary phases include C8 and C18 bonded silica. The mobile phase would be a mixture of water and a miscible organic solvent like acetonitrile or methanol. nih.govresearchgate.net The addition of buffers or other additives to the mobile phase could be explored to enhance selectivity.
Chiral Stationary Phases (CSPs): Although primarily used for the separation of enantiomers, certain chiral stationary phases can also exhibit excellent selectivity for diastereomers. chromforum.org This approach could be particularly useful if standard NP-HPLC or RP-HPLC methods fail to provide adequate separation.
The following table outlines a hypothetical method development strategy for the chromatographic analysis of This compound :
| Parameter | NP-HPLC | RP-HPLC |
| Stationary Phase | Silica, Cyano | C18, C8, Phenyl |
| Mobile Phase | Hexane/Isopropanol | Acetonitrile/Water |
| Gradient | Isocratic or Gradient | Gradient or Isocratic |
| Detection | UV (e.g., 210 nm) | UV (e.g., 210 nm) |
Spectroscopic Techniques for Structural Confirmation
A combination of spectroscopic techniques would be essential for the unambiguous structural confirmation of This compound .
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for the structural elucidation of organic molecules.
¹H NMR: Would provide information about the number of different types of protons and their connectivity. The chemical shifts and coupling constants of the protons on the butanamide backbone and the methylcyclohexyl ring would be diagnostic.
¹³C NMR: Would show the number of chemically distinct carbon atoms in the molecule.
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish the complete connectivity of the molecule. NMR can also be used to study dynamic processes such as the restricted rotation around the amide C-N bond. nanalysis.comacs.org
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
High-Resolution Mass Spectrometry (HRMS): Would be used to determine the exact mass of the molecule, which allows for the confirmation of its elemental composition. acs.org
Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the molecular ion, MS/MS experiments can provide valuable structural information. The fragmentation of amides often involves cleavage of the amide bond. nih.govyoutube.com
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. For a secondary amide like This compound , the FTIR spectrum would be expected to show characteristic absorption bands for the N-H stretch, the C=O stretch (Amide I band), and the N-H bend (Amide II band). researchgate.netnih.govquimicaorganica.orgspectroscopyonline.com
The following table summarizes the expected spectroscopic data for the structural confirmation of the target compound:
| Technique | Information Provided |
| ¹H NMR | Proton environment and connectivity |
| ¹³C NMR | Carbon skeleton |
| 2D NMR | Detailed structural connectivity |
| HRMS | Elemental composition |
| MS/MS | Structural fragmentation patterns |
| FTIR | Presence of functional groups (amide, C-Br) |
Q & A
Q. What are the optimal synthetic routes for 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide, and how do reaction conditions influence yield?
The synthesis of this compound typically involves bromoacetylation of a pre-functionalized cyclohexylamine derivative. A two-step approach is recommended:
Amide Coupling : React 3-methylbutanoyl chloride with 2-methylcyclohexylamine in the presence of a base (e.g., triethylamine) to form the amide intermediate.
Bromination : Introduce bromine at the α-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or via electrophilic substitution in a controlled environment .
Key Considerations :
- Temperature control (<40°C) minimizes side reactions like over-bromination.
- Solvent polarity (e.g., dichloromethane vs. THF) affects reaction kinetics and purity.
- Yield optimization (70–85%) requires stoichiometric precision and inert atmospheres to prevent hydrolysis .
Q. Which analytical techniques are most effective for characterizing this compound?
A multi-technique approach ensures structural validation and purity assessment:
- NMR Spectroscopy : - and -NMR confirm regiochemistry (e.g., bromine position) and amide linkage. Key signals include:
- 1.2–1.8 ppm (cyclohexyl protons).
- 4.1–4.3 ppm (amide NH coupling).
- Mass Spectrometry (HRMS) : Exact mass analysis (CHBrNO, theoretical 298.07 g/mol) verifies molecular integrity.
- HPLC-PDA : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95%) and detects brominated byproducts .
Q. How can researchers screen the biological activity of this compound in enzyme inhibition studies?
Methodology :
- In vitro assays : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC) to test protease inhibition. Measure IC values via dose-response curves.
- Cell-based models : Evaluate cytotoxicity (MTT assay) and target engagement in cancer cell lines (e.g., HepG2) at concentrations ≤50 µM.
- Controls : Include positive controls (e.g., E64 for cysteine proteases) and vehicle-only groups to isolate compound-specific effects .
Advanced Research Questions
Q. How does stereochemistry at the 2-methylcyclohexyl group influence biological activity?
The cyclohexyl group’s chair conformation affects binding affinity. For example:
- Axial vs. equatorial substitution : Axial 2-methyl groups may sterically hinder interactions with hydrophobic enzyme pockets (e.g., carbonic anhydrase).
- Experimental validation : Synthesize diastereomers via chiral resolution (HPLC with amylose columns) and compare IC values. X-ray crystallography of protein-ligand complexes provides structural insights .
Q. What strategies mitigate solubility challenges in aqueous assays for this lipophilic compound?
- Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance dispersibility.
- Pro-drug derivatization : Introduce ionizable groups (e.g., phosphate esters) temporarily, which hydrolyze in vivo to release the active compound.
- Nanoformulation : Encapsulate in PEGylated liposomes (50–100 nm diameter) to improve bioavailability .
Q. How should researchers address contradictory data in cytotoxicity assays across cell lines?
Root-cause analysis :
Assay variability : Standardize cell passage number, seeding density, and incubation time.
Metabolic interference : Test for off-target effects via metabolomics (LC-MS) to identify pathways altered by the compound.
Triangulation : Cross-validate results using orthogonal methods (e.g., apoptosis markers via flow cytometry vs. ATP-based viability assays) .
Q. What computational tools predict the compound’s reactivity in nucleophilic substitution reactions?
- Density Functional Theory (DFT) : Calculate transition-state energies (B3LYP/6-31G* level) to model SN2 vs. SN1 mechanisms.
- Database mining : Use Reaxys or SciFinder to identify analogous bromoamide reactions and infer leaving-group tendencies.
- Solvent effects : COSMO-RS simulations predict solvation energies in polar aprotic vs. protic solvents .
Q. How stable is this compound under long-term storage and experimental conditions?
- Storage : Store at –20°C in amber vials under argon to prevent photolytic debromination and hydrolysis.
- Stability assays : Monitor degradation via accelerated aging (40°C/75% RH for 4 weeks) with periodic HPLC analysis.
- In situ stability : Assess integrity in cell culture media (pH 7.4, 37°C) over 24–48 hours using LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
